Product packaging for Triheptyl benzene-1,2,4-tricarboxylate(Cat. No.:CAS No. 1528-48-9)

Triheptyl benzene-1,2,4-tricarboxylate

Cat. No.: B073009
CAS No.: 1528-48-9
M. Wt: 504.7 g/mol
InChI Key: SYKYENWAGZGAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Triheptyl benzene-1,2,4-tricarboxylate is a high-molecular-weight benzoate ester specifically designed for advanced materials science and chemical synthesis research. Its primary research application is as a specialty plasticizer and compatibilizer in the development of high-performance polymer systems, including PVC, nitrocellulose, and synthetic rubbers. The compound's mechanism of action involves the strategic incorporation of three linear heptyl ester chains onto a rigid benzene tricarboxylate core, which effectively interrupts polymer-polymer chain interactions, reduces glass transition temperature (Tg), and enhances the flexibility, processability, and low-temperature performance of the resulting material blends. Furthermore, its defined molecular structure and high purity make it a valuable non-phthalate alternative in "green" polymer formulations and a critical intermediate in organic synthesis, particularly for constructing more complex dendritic or liquid crystalline materials. Researchers value this compound for its low volatility, excellent hydrolytic stability, and ability to impart permanent plasticity without significant migration, making it ideal for long-term material performance studies. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O6 B073009 Triheptyl benzene-1,2,4-tricarboxylate CAS No. 1528-48-9

Properties

CAS No.

1528-48-9

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

triheptyl benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C30H48O6/c1-4-7-10-13-16-21-34-28(31)25-19-20-26(29(32)35-22-17-14-11-8-5-2)27(24-25)30(33)36-23-18-15-12-9-6-3/h19-20,24H,4-18,21-23H2,1-3H3

InChI Key

SYKYENWAGZGAFV-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC

Other CAS No.

1528-48-9

Origin of Product

United States

Foundational & Exploratory

Synthesis of Triheptyl Benzene-1,2,4-tricarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Triheptyl benzene-1,2,4-tricarboxylate, a tri-ester primarily utilized as a plasticizer. Due to the limited availability of direct synthetic procedures for this specific compound, this document outlines a detailed experimental protocol adapted from established methods for structurally similar trialkyl trimellitates, such as Trioctyl Trimellitate (TOTM). The guide covers the core chemical reactions, necessary reagents and catalysts, and purification strategies. All quantitative data and experimental parameters are summarized for clarity. Furthermore, a logical workflow for the synthesis is presented in a graphical format to facilitate understanding and implementation in a laboratory setting. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and material science.

Introduction

This compound, also known as triheptyl trimellitate, is a member of the trialkyl trimellitate family of compounds. These esters of trimellitic acid are characterized by their low volatility, high thermal stability, and excellent plasticizing properties. While its close analog, Trioctyl Trimellitate (TOTM), is a widely used industrial plasticizer, specific scientific literature detailing the synthesis and properties of the triheptyl variant is sparse.[1][2] This guide aims to bridge this gap by presenting a robust synthetic methodology based on well-documented esterification processes.

The primary route for synthesizing trialkyl trimellitates involves the direct esterification of trimellitic anhydride with the corresponding alcohol.[1][2] This reaction is typically catalyzed by an acid or a transition metal catalyst and driven to completion by the removal of water.[1]

Synthesis Pathway

The synthesis of this compound proceeds via a direct esterification reaction between trimellitic anhydride and n-heptanol. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to facilitate the reaction and remove the water byproduct.

Synthesis_Pathway Trimellitic_Anhydride Trimellitic Anhydride Intermediate Mono- and Di-esters Trimellitic_Anhydride->Intermediate + n_Heptanol n-Heptanol n_Heptanol->Intermediate + Catalyst Catalyst (e.g., Tetrabutyl Titanate) Catalyst->Intermediate Product This compound Intermediate->Product Esterification (Heat, -H2O)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of similar trialkyl trimellitates.[1] Researchers should optimize the conditions for their specific laboratory setup.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Trimellitic Anhydride≥97%Sigma-Aldrich
n-Heptanol≥98%Sigma-Aldrich
Tetrabutyl Titanate≥97%Sigma-Aldrich
Sodium CarbonateACS ReagentVWR
Activated CarbonDecolorizingFisher Scientific
Nitrogen GasHigh PurityAirgas

3.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark apparatus or similar water separator

  • Condenser

  • Thermometer

  • Vacuum distillation setup

  • Buchner funnel and filter flask

3.3. Synthesis Procedure

A detailed workflow for the synthesis is presented below.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Product Isolation and Purification start Charge flask with Trimellitic Anhydride and n-Heptanol setup Assemble reaction apparatus with Dean-Stark trap start->setup stir Begin mechanical stirring and nitrogen purge setup->stir heat1 Heat to 140-160°C stir->heat1 catalyst Add Tetrabutyl Titanate catalyst heat1->catalyst heat2 Increase temperature to 180-220°C catalyst->heat2 react Collect water in Dean-Stark trap and monitor reaction progress heat2->react cool Cool reaction mixture to <100°C react->cool Reaction Complete vacuum Apply vacuum to remove excess n-Heptanol cool->vacuum neutralize Neutralize residual acid with aq. Sodium Carbonate vacuum->neutralize wash Wash with deionized water neutralize->wash decolorize Treat with activated carbon wash->decolorize filter Filter to remove activated carbon decolorize->filter dry Dry the final product under vacuum filter->dry product Obtain this compound dry->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

3.3.1. Esterification

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a thermometer, add trimellitic anhydride (e.g., 0.5 mol) and n-heptanol (e.g., 1.65 mol, 10% molar excess).

  • Begin stirring and purge the system with nitrogen gas.

  • Heat the mixture to 140-160°C until the trimellitic anhydride dissolves completely.

  • Add the tetrabutyl titanate catalyst (e.g., 0.1-0.3% by weight of reactants) to the reaction mixture.

  • Gradually increase the temperature to 180-220°C and maintain it. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected and the acid value of the reaction mixture is below a desired level (e.g., <0.5 mg KOH/g), which can be monitored by titration.

3.3.2. Purification

  • Once the reaction is complete, cool the mixture to below 100°C.

  • Apply a vacuum to the system to distill off the excess n-heptanol.

  • After removal of the excess alcohol, the crude product is cooled further to 80-90°C.

  • To neutralize any remaining acidic species, wash the crude product with a dilute aqueous solution of sodium carbonate, followed by several washes with deionized water until the aqueous layer is neutral.

  • For decolorization, the product can be treated with activated carbon at an elevated temperature with stirring.

  • Filter the hot mixture to remove the activated carbon.

  • The purified product is then dried under vacuum to remove any residual water.

Quantitative Data

PropertyValueSource
Molecular FormulaC₃₀H₄₈O₆[3][4]
Molecular Weight504.70 g/mol [3][4]
Theoretical Yield(To be determined experimentally)-
Actual Yield (%)(To be determined experimentally)-
Appearance(Expected to be a viscous liquid)-
Purity (e.g., by GC-MS)(To be determined experimentally)-
Acid Value (mg KOH/g)(To be determined experimentally)-

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting materials.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1720-1740 cm⁻¹) and the disappearance of the anhydride and alcohol functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any byproducts.

Signaling Pathways and Biological Activity

As of the date of this publication, there is no available information in the scientific literature regarding the involvement of this compound in any specific biological signaling pathways. Its primary application is in the field of materials science as a plasticizer, and its interaction with biological systems has not been a significant area of research.

Conclusion

This technical guide provides a detailed, albeit adapted, protocol for the synthesis of this compound. By leveraging established methodologies for similar trialkyl trimellitates, researchers can produce this compound for further study and application. The provided workflow and experimental details offer a solid foundation for laboratory synthesis. Future work should focus on the experimental validation of this protocol, thorough characterization of the product, and investigation into its specific properties and potential applications.

References

A Technical Guide to Triheptyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides a comprehensive overview of the molecular structure, properties, and synthesis of Triheptyl benzene-1,2,4-tricarboxylate. It is intended to serve as a foundational resource for professionals engaged in chemical research and development. This document summarizes key chemical identifiers, presents physicochemical data in a structured format, and outlines a general experimental protocol for its synthesis. Visualizations of the molecular structure and a typical synthesis workflow are provided to enhance understanding.

Introduction

This compound, also known as triheptyl trimellitate, is an organic compound belonging to the family of aromatic esters. It is a triester derived from trimellitic acid (benzene-1,2,4-tricarboxylic acid) and heptanol. The molecule consists of a central benzene ring to which three heptyl ester groups are attached at the 1, 2, and 4 positions.

While specific research on triheptyl trimellitate is limited, its structural analogs, such as trioctyl trimellitate (TOTM), are widely utilized as high-performance plasticizers in the polymer industry, particularly for polyvinyl chloride (PVC) applications requiring high thermal stability and low volatility.[1][2] The properties of this compound are expected to be similar, making it a compound of interest for applications demanding robust performance under extreme conditions.

Molecular Structure and Identification

The core of the molecule is a benzene ring, an aromatic six-carbon structure. This ring is asymmetrically substituted with three carboxylate groups. Each carboxylate group is esterified with a seven-carbon alkyl chain (a heptyl group). This molecular arrangement imparts a combination of aromatic rigidity and aliphatic flexibility.

Chemical Identifiers

Quantitative and identifying data for this compound are summarized below.

IdentifierValueReference
CAS Number 1528-48-9[]
Molecular Formula C₃₀H₄₈O₆[][4]
Molecular Weight 504.70 g/mol []
Canonical SMILES CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC[][4]
InChI InChI=1S/C30H48O6/c1-4-7-10-13-16-21-34-28(31)25-19-20-26(29(32)35-22-17-14-11-8-5-2)27(24-25)30(33)36-23-18-15-12-9-6-3/h19-20,24H,4-18,21-23H2,1-3H3[][4]
InChIKey SYKYENWAGZGAFV-UHFFFAOYSA-N[][4]

Physicochemical Properties

Direct experimental data for this compound is not widely available. The properties listed below are based on data from structurally similar trimellitate esters (e.g., trioctyl trimellitate) and predictive models, which provide a reasonable estimation of its characteristics.

PropertyEstimated Value / DescriptionNote
Physical State Clear, viscous liquid at room temperature.Based on analogs like Trioctyl trimellitate.[1][5]
Solubility Practically insoluble in water; soluble in nonpolar organic solvents such as hydrocarbons and chloroform.Typical for high-molecular-weight esters.[1][5]
Volatility LowA characteristic feature of high-molecular-weight trimellitates used as plasticizers.[1][2]
Thermal Stability HighExpected to be stable at elevated temperatures, similar to other long-chain trimellitates.[2]
Predicted Collision Cross Section ([M+H]⁺) 233.3 ŲPredicted value from computational models.[4]

Synthesis Methodology

The synthesis of this compound is typically achieved via the direct esterification of trimellitic acid or its anhydride with heptanol. This reaction is an example of Fischer-Speier esterification, which is catalyzed by a strong acid. The general workflow involves heating the reactants to drive the reaction towards completion, followed by purification steps to isolate the final product.

G Reactants Reactant Mixing (Trimellitic Anhydride + Heptanol + Acid Catalyst) Reaction Esterification Reaction (Reflux with Water Removal via Dean-Stark) Reactants->Reaction Heat Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Cooling Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Product Final Product (Triheptyl Trimellitate) Purification->Product

General workflow for the synthesis of this compound.
Experimental Protocol (General)

This protocol describes a standard laboratory procedure for synthesizing trimellitate esters.

Materials:

  • Trimellitic anhydride (1,2,4-Benzenetricarboxylic anhydride)

  • Heptan-1-ol (n-heptyl alcohol), excess (e.g., 3.5 equivalents)

  • Acid catalyst (e.g., p-Toluenesulfonic acid or concentrated Sulfuric Acid)

  • Toluene (as a solvent to facilitate water removal)

  • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

  • Saturated sodium chloride (NaCl) aqueous solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard reflux apparatus with a Dean-Stark trap

Procedure:

  • Setup: A round-bottom flask is charged with trimellitic anhydride, heptan-1-ol, toluene, and the acid catalyst. The flask is equipped with a Dean-Stark trap and a reflux condenser.

  • Reaction: The mixture is heated to reflux. The toluene-water azeotrope is collected in the Dean-Stark trap, effectively removing water and driving the esterification reaction to completion. The reaction progress is monitored by measuring the amount of water collected.

  • Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The organic mixture is then transferred to a separatory funnel.

  • Washing: The organic layer is washed sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted trimellitic acid) and then with brine.

  • Drying: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the toluene and excess heptanol are removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude triheptyl trimellitate is purified, typically by vacuum distillation, to yield the final high-purity product.

Molecular Structure Visualization

The following diagram provides a schematic representation of the molecular structure, highlighting the central aromatic core and the three attached heptyl ester side chains.

Schematic of this compound structure.

Conclusion

This compound is a high-molecular-weight aromatic ester with a well-defined structure. While specific experimental data remains sparse, its properties and synthesis can be reliably inferred from established chemical principles and data on its close structural analogs. Its synthesis is straightforward, following standard acid-catalyzed esterification protocols. The combination of a rigid aromatic core with three flexible heptyl chains suggests its potential utility in applications requiring high thermal stability and plasticizing effects, warranting further investigation by the scientific community.

References

Technical Guide: Physicochemical Properties and Synthetic Pathways of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number 1528-48-9 provided in the topic query corresponds to triheptyl benzene-1,2,4-tricarboxylate. However, the in-depth technical requirements of the request strongly suggest an interest in a biologically relevant molecule. A thorough analysis of available chemical and pharmaceutical literature indicates that the likely compound of interest, given the nature of the query, is 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine , which has the CAS number 74852-61-2 . This document will focus on the latter compound.

Introduction

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a disubstituted piperazine that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its rigid core structure and the presence of versatile functional groups make it a valuable building block in medicinal chemistry. Most notably, it is a key precursor in the manufacturing of the broad-spectrum triazole antifungal agent, posaconazole.[1][2] This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and its pivotal role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 74852-61-2[3][4]
Molecular Formula C₁₇H₁₉N₃O₃[3][4]
Molecular Weight 313.35 g/mol [3][4]
IUPAC Name 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine[3]
Appearance Light yellow to brown solid/crystalline powder[5][6]
Melting Point 189-193 °C[7]
Boiling Point 515.7 °C at 760 mmHg (Predicted)[5]
Density 1.239 g/cm³ (Predicted)[5]
Solubility Slightly soluble in water; Soluble in organic solvents like DMSO, methanol, acetone, and chloroform.[6][7]
Storage Sealed in a dry environment at room temperature.[8]

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

SpectroscopyDataReference(s)
¹H NMR Spectra available for the precursor 1-(4-methoxyphenyl)piperazine hydrochloride show characteristic peaks for the aromatic and piperazine protons.[9]
IR The structure of the final product, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, was confirmed by IR.[2]
Mass Spectrometry Predicted monoisotopic mass of 313.14264148 Da.[3]

Note: While specific spectra for 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine were not directly available in the search results, the references indicate that its structure and that of its precursors and derivatives have been confirmed using standard spectroscopic methods.

Synthesis and Experimental Protocols

The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine can be achieved through several routes. Below are detailed experimental protocols for two common methods.

Method 1: N-Arylation of 1-(4-methoxyphenyl)piperazine

This method involves the reaction of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[1]

Experimental Protocol:

  • Preparation of 1-(4-methoxyphenyl)piperazine:

    • Slowly add 360 ml of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine over one hour.

    • Reflux the mixture for 12 hours.

    • Distill off the excess hydrobromic acid.

    • To the crude product in the same flask, under a dry nitrogen atmosphere, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol.

    • Heat the mixture at 120 °C for 5 hours.

    • Add another portion of sodium carbonate (0.13 mol) and continue heating for 24 hours.

    • After cooling, wash the suspension twice with 100 ml of water.

    • Adjust the pH to 12 with sodium hydroxide and wash with a saturated salt solution.

    • Adjust the pH of the combined organic layers to 5 with concentrated HCl.

    • Distill off the water and 1-butanol to obtain the HCl salt of 1-(4-methoxyphenyl)piperazine, which can be recrystallized from ethanol.

  • N-Arylation:

    • React the synthesized 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[1]

Method 2: Alternative Synthesis Route

Another reported synthesis involves the reaction of p-nitrobenzyl chloride with p-methoxyphenylpiperazine dihydrochloride.[10]

Experimental Protocol:

  • Prepare a suspension of p-nitrobenzyl chloride (2.58 g, 15 mM), p-methoxyphenylpiperazine dihydrochloride (3.97 g, 15 mM), and triethylamine (4.55 g, 30 mM) in 25 ml of ethylene glycol.

  • Heat the mixture at 80 °C for 1 hour under a nitrogen atmosphere.

  • Quench the reaction mixture with cold water.

  • Neutralize with a 10% aqueous sodium bicarbonate solution.

  • Extract the product with methylene chloride.

  • Wash the methylene chloride solution with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over sodium sulfate and concentrate to obtain a yellow solid.

  • Recrystallize the solid from ethyl acetate to yield 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine (a closely related derivative) with a melting point of 130-132 °C.[10]

Synthetic Workflow Diagram

SynthesisWorkflow Diethanolamine Diethanolamine Intermediate1 1-(4-methoxyphenyl)piperazine Diethanolamine->Intermediate1 Reflux HBr HBr HBr->Intermediate1 Reflux p_Anisidine p-Anisidine p_Anisidine->Intermediate1 Heat @ 120°C Na2CO3 Na₂CO₃ Na2CO3->Intermediate1 Heat @ 120°C Butanol 1-Butanol Butanol->Intermediate1 Heat @ 120°C FinalProduct 1-(4-methoxyphenyl)-4- (4-nitrophenyl)piperazine Intermediate1->FinalProduct N-Arylation p_Chloronitrobenzene p-Chloronitrobenzene p_Chloronitrobenzene->FinalProduct

Caption: Synthesis workflow for 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Biological Activity and Role in Drug Development

While 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is not typically investigated for its own direct pharmacological effects, its significance lies in its role as a key intermediate in the synthesis of posaconazole, a potent antifungal agent.[1][2] The piperazine scaffold itself is a well-established pharmacophore found in a wide range of centrally active drugs, including antipsychotics, antidepressants, and anxiolytics, primarily interacting with monoamine pathways.[11][12]

The general mechanism of action for some piperazine-based anthelmintics involves the paralysis of parasites by acting as agonists on inhibitory GABA receptors.[13][14] However, for antifungal agents like posaconazole, the mechanism is entirely different, involving the inhibition of fungal lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.

Role as a Precursor to Posaconazole

The synthesis of posaconazole involves the demethylation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, followed by reduction of the nitro group and subsequent elaboration to the final drug molecule.[1]

Experimental Protocol for Demethylation:

  • In a dry nitrogen atmosphere, add a mixture of 40 ml of hydrobromic acid and 40 ml of acetic anhydride to 0.014 mol of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

  • Stir and reflux the mixture for 12 hours at 140 °C.

  • Distill off the excess hydrobromic acid.

  • Wash the residue with cold water and filter.

  • Dry the resulting yellow crystals under vacuum at 100 °C to a constant weight to obtain 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine.[1]

Logical Relationship in Posaconazole Synthesis

PosaconazoleSynthesis Start 1-(4-methoxyphenyl)-4- (4-nitrophenyl)piperazine Demethylation Demethylation (HBr, Ac₂O) Start->Demethylation Intermediate 1-(4-hydroxyphenyl)-4- (4-nitrophenyl)piperazine Demethylation->Intermediate Reduction Reduction of Nitro Group Intermediate->Reduction AmineIntermediate 1-(4-aminophenyl)-4- (4-hydroxyphenyl)piperazine Reduction->AmineIntermediate FurtherSteps Further Synthetic Steps AmineIntermediate->FurtherSteps Posaconazole Posaconazole (Active Antifungal Agent) FurtherSteps->Posaconazole

Caption: Role of the title compound in posaconazole synthesis.

Conclusion

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate. This guide has provided a detailed overview of its physicochemical properties, robust synthetic protocols, and its place in the development of the antifungal drug posaconazole. The information presented herein should serve as a valuable technical resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to Triheptyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triheptyl benzene-1,2,4-tricarboxylate, including its chemical identity, physicochemical properties, and toxicological profile, with a focus on its relevance to the field of drug development. Due to the limited availability of data for this specific compound, this guide incorporates a read-across approach from structurally similar and well-studied analogues, such as trioctyl trimellitate (TOTM) and tri(2-ethylhexyl) trimellitate (TEHTM).

Chemical Identity and Properties

The IUPAC name for the compound is This compound [1]. It is also commonly known as triheptyl trimellitate.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Triheptyl trimellitate
CAS Number 1528-48-9[1]
Molecular Formula C30H48O6[1][]
Molecular Weight 504.7 g/mol [1][]
InChI Key SYKYENWAGZGAFV-UHFFFAOYSA-N[1][]
SMILES CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC[1][]

Table 2: Predicted and Experimental Physicochemical Properties

PropertyValueSourceNotes
Physical State LiquidPubChemBased on analogues like trihexyl trimellitate[3]
Boiling Point Not available
Melting Point Not available
Water Solubility Very low (predicted)High molecular weight esters are generally insoluble in water.
logP (octanol/water) 10.1 (predicted)PubChemLiteIndicates high lipophilicity[4]

Synthesis and Manufacturing

This compound is synthesized via the esterification of trimellitic anhydride with heptanol. This reaction is typically catalyzed by an acid.

The following is a generalized experimental protocol for the synthesis of trialkyl trimellitates, adapted for the preparation of this compound.

  • Reaction Setup: A reaction flask is equipped with a stirrer, a thermometer, and a condenser with a water trap (e.g., Dean-Stark apparatus).

  • Reactants: Trimellitic anhydride and a molar excess of heptanol are charged into the flask. A suitable solvent that forms an azeotrope with water, such as xylene, can be used to facilitate water removal.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the water trap. The reaction is monitored for completion by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled.

    • The excess heptanol and solvent are removed under reduced pressure.

    • The crude product is washed with an alkaline solution (e.g., sodium bicarbonate) to remove any remaining acid catalyst and unreacted trimellitic acid.

    • The organic layer is then washed with water until neutral.

    • The final product is dried over an anhydrous salt (e.g., sodium sulfate) and may be further purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product TMA Trimellitic Anhydride Reaction Esterification (Reflux with water removal) TMA->Reaction Heptanol Heptanol Heptanol->Reaction Catalyst Acid Catalyst Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Purification Vacuum Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Related Fields

High molecular weight trimellitate esters are primarily used as plasticizers in polymers like polyvinyl chloride (PVC) to impart flexibility. In the context of drug development and medical applications, these compounds are of interest as potential replacements for phthalate plasticizers in medical devices due to their lower toxicity profiles[5].

Their biocompatibility and low volatility make them candidates for use in:

  • Medical Devices: Tubing, blood bags, and other flexible PVC-based medical equipment.

  • Drug Delivery Systems: As a carrier for hydrophobic drugs to improve solubility and bioavailability[5]. Their non-polar nature makes them suitable for formulating lipid-based drug delivery systems.

  • Biocompatible Coatings: For implants and other medical devices to reduce inflammation and improve biocompatibility[5].

Toxicology and Metabolism

Specific toxicological data for this compound is scarce. Therefore, data from analogous compounds, primarily tri(2-ethylhexyl) trimellitate (TEHTM or TOTM), are used for a read-across assessment.

Table 3: Summary of Toxicological Data for Analogous Trimellitates

EndpointSpeciesRouteValueCompoundReference
Acute Oral Toxicity RatGavageLD50 > 2000 mg/kgTriethylhexyl trimellitate[6]
Dermal Irritation --Non-irritating (in formulation)Trialkyl trimellitates[6]
Developmental Toxicity RatGavageNOAEL > 1000 mg/kg/dayTriethylhexyl trimellitate[6]
Genotoxicity --Not genotoxicTriethylhexyl trimellitate[7]
Carcinogenicity --Not expected to be carcinogenicTriethylhexyl trimellitate[7]

The metabolism of trialkyl trimellitates has been studied in both animals and humans. The primary metabolic pathway involves the hydrolysis of the ester bonds.

In rats administered tri(2-ethylhexyl) trimellitate orally, a significant portion is excreted unchanged in the feces, indicating low absorption[8]. The absorbed portion is metabolized via hydrolysis to its mono- and di-ester derivatives, as well as the corresponding alcohol (2-ethylhexanol) and its further metabolites[6][8].

A study in human volunteers who received an oral dose of TEHTM showed that the compound is hydrolyzed to its diester and monoester forms, which are the primary metabolites found in the blood[9]. The major urinary biomarker was identified as 2-mono-(2-ethylhexyl) trimellitate[9]. The study indicated a relatively low absorption rate and slow metabolism and excretion in humans[9].

Metabolism_Pathway cluster_blood Blood Metabolites cluster_urine Urinary Metabolites TEHTM Tri(2-ethylhexyl) trimellitate (TEHTM) DEHTM Di(2-ethylhexyl) trimellitate (DEHTM) TEHTM->DEHTM Hydrolysis MEHTM Mono(2-ethylhexyl) trimellitate (MEHTM) DEHTM->MEHTM Hydrolysis EH 2-Ethylhexanol MEHTM->EH Hydrolysis MEHTM_urine MEHTM MEHTM->MEHTM_urine Excretion EHA 2-Ethylhexanoic Acid EH->EHA Oxidation EH_urine 2-Ethylhexanol EH->EH_urine Excretion Heptanone 2-Heptanone EHA->Heptanone Further Metabolism EHA_urine 2-Ethylhexanoic Acid EHA->EHA_urine Excretion Heptanone_urine 2-Heptanone Heptanone->Heptanone_urine Excretion

Metabolic pathway of tri(2-ethylhexyl) trimellitate, a close analogue.

Conclusion

This compound is a high molecular weight ester with properties that make it a potential candidate for applications in medical devices and drug delivery systems as a safer alternative to some traditional plasticizers. While specific data for this compound is limited, a read-across from analogous trimellitates suggests a low toxicity profile. The primary metabolic route is through hydrolysis of the ester linkages. Further research is warranted to fully characterize the properties and potential applications of this compound in the pharmaceutical and biomedical fields.

References

An In-depth Technical Guide to the Physical Properties of Triheptyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Triheptyl benzene-1,2,4-tricarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data from structurally similar molecules to provide a comparative context. Furthermore, detailed experimental protocols for determining key physical properties are outlined to assist in further research and characterization.

Data Presentation: Physical Properties

The following table summarizes the available quantitative data for this compound and its structural analogs. It is important to note that many of the values for the target compound are predicted, and data for analogous compounds are provided for estimation and comparison purposes.

PropertyThis compoundTrihexyl benzene-1,2,4-tricarboxylateTrioctyl benzene-1,2,4-tricarboxylate
Molecular Formula C30H48O6[1][]C27H42O6[3]C33H54O6[4]
Molecular Weight 504.70 g/mol []462.6 g/mol [3]546.79 g/mol [4]
Physical State Liquid (Predicted)Liquid[3]Liquid[4]
Boiling Point Not availableNot available594.8°C at 760 mmHg[5]
Melting Point Not availableNot availableNot available
Density Not availableNot availableNot available
Solubility Insoluble in water (Predicted)Not availableNot available
XlogP (Predicted) 10.1[1]8.5[3]Not available

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are provided below. These are standard laboratory procedures that can be adapted for the specific compound.

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of the solid compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (initially rapid, then slow, about 1-2°C per minute near the expected melting point).

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted is recorded as the end of the melting range.[6][7][8][9]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or oil bath)

Procedure (Micro method using a Thiele tube):

  • A few drops of the liquid sample are placed in a small test tube.

  • A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.

  • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10][11][12][13]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer or a graduated cylinder and an analytical balance

  • Pipette

  • Thermometer

Procedure:

  • The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.

  • The pycnometer is filled with the liquid sample up to a calibrated mark, ensuring there are no air bubbles.

  • The mass of the pycnometer filled with the liquid is measured.

  • The temperature of the liquid is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by its known volume.[14][15][16]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For organic compounds, solubility is typically tested in a range of solvents of varying polarity.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Spatula or pipette

Procedure:

  • A small, measured amount of the solute (e.g., 10 mg of solid or 20 µL of liquid) is placed in a test tube.

  • A small volume of the solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.

  • The mixture is visually inspected to determine if the solute has dissolved completely. A clear solution with no visible particles indicates solubility.

  • This procedure is repeated with a range of solvents, typically including water, ethanol, diethyl ether, acetone, and a nonpolar solvent like hexane.[17][18][19][20][21]

Mandatory Visualization

The following diagram illustrates the logical relationship between the molecular structure of this compound and its key physical properties.

G Relationship of Structure and Physical Properties of this compound cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound C30H48O6 MolecularWeight Molecular Weight 504.70 g/mol Structure:f1->MolecularWeight Determines MeltingPoint Melting Point Low (likely liquid at RT) Structure:head->MeltingPoint Influences Intermolecular Forces, thus Density Density Expected to be ~1 g/mL Structure:head->Density Influences Solubility Solubility Insoluble in Water Soluble in Organic Solvents Structure:head->Solubility Determines Polarity, thus BoilingPoint Boiling Point High (due to high MW) MolecularWeight->BoilingPoint Influences

References

Unraveling the Biological Interactions of Triheptyl Benzene-1,2,4-tricarboxylate: A Toxicological and Industrial Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's mechanism of action is paramount. However, in the case of Triheptyl benzene-1,2,4-tricarboxylate and its closely related analogs, the existing body of scientific literature does not delineate a specific pharmacological mechanism of action in a therapeutic context. Instead, research has predominantly focused on its industrial applications as a plasticizer and its toxicological profile.

This compound, also known as triheptyl trimellitate, belongs to a class of compounds called trimellitates, which are esters of trimellitic acid.[1] These high molecular weight compounds are primarily utilized to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3] Their low volatility and high thermal stability make them effective substitutes for some phthalate plasticizers in various applications, including cable insulation, automotive interiors, and even in some cosmetic formulations as skin-conditioning agents.[2][4]

From a biological standpoint, the available data centers on the toxicological assessment and metabolic fate of these compounds. Studies on related trimellitates, such as trioctyl trimellitate (TOTM), indicate a low order of acute toxicity.[3][5] The primary route of metabolism is expected to be hydrolysis, breaking down the ester bonds to form trimellitic acid and the corresponding alcohol, which are then excreted.[5][6]

One area of investigation has been the potential for trimellitates to induce peroxisome proliferation, a mechanism observed with some phthalate plasticizers.[6] Peroxisome proliferation is a process where the number of peroxisomes in a cell increases, and it has been linked to liver tumors in rodents. However, the relevance of this mode of action to humans is considered unlikely.[5] Studies comparing the effects of TOTM to the well-known phthalate DEHP have shown that TOTM produces less pronounced changes in liver cells.[5]

Due to the limited public data on specific molecular targets or signaling pathways, a detailed guide on the "core mechanism of action" in a pharmacological sense cannot be constructed. The mandatory requirements for quantitative data tables, detailed experimental protocols for key biological experiments, and diagrams of signaling pathways cannot be fulfilled as the foundational research identifying such mechanisms is not available in the public domain.

For drug development professionals, the initial step for a compound like this compound would be extensive screening to identify any potential biological activity. The logical workflow for such an investigation is outlined below.

Proposed Initial Screening Workflow

G cluster_0 Compound Acquisition and Preparation cluster_1 Initial Biological Screening cluster_2 Hit Identification and Validation cluster_3 Mechanism of Action Studies Compound Triheptyl benzene- 1,2,4-tricarboxylate Solubilization Solubilization in appropriate vehicle (e.g., DMSO) Compound->Solubilization HTS High-Throughput Screening (Target-based assays) Solubilization->HTS Test against diverse biological targets Phenotypic Phenotypic Screening (Cell-based assays) Solubilization->Phenotypic Observe effects on cellular phenotypes DoseResponse Dose-Response Studies HTS->DoseResponse Phenotypic->DoseResponse Confirmation Hit Confirmation (Orthogonal assays) DoseResponse->Confirmation TargetID Target Identification and Validation Confirmation->TargetID Pathway Pathway Analysis TargetID->Pathway

Caption: A logical workflow for the initial biological screening and mechanism of action studies of a novel compound.

References

Triheptyl Benzene-1,2,4-tricarboxylate: A Technical Review of an Uncharacterized Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific literature on triheptyl benzene-1,2,4-tricarboxylate. It is important to note that specific data for this compound is exceptionally scarce. Therefore, this document relies heavily on data from structurally similar trialkyl trimellitate esters, such as trioctyl trimellitate (TOTM) and triethylhexyl trimellitate (TEHTM), to infer potential properties, behaviors, and toxicological profiles. The primary application of these compounds is as plasticizers in the polymer industry, with some use in cosmetic formulations.[1] Their role in drug development is largely indirect, relating to their use in medical devices and as excipients in drug delivery systems.[2][3]

Physicochemical Properties and Data

Quantitative data for this compound is limited. The following table summarizes the available computed data and provides data for related, more extensively studied trialkyl trimellitates for comparative purposes.

PropertyThis compound (Computed)Trioctyl Benzene-1,2,4-tricarboxylate (TOTM)Triethylhexyl Benzene-1,2,4-tricarboxylate (TEHTM)Tri(tridecyl) Benzene-1,2,4-tricarboxylate (Computed)
Molecular Formula C₃₀H₄₈O₆C₃₃H₅₄O₆C₃₃H₅₄O₆C₄₈H₈₄O₆[4]
Molecular Weight ( g/mol ) 504.7546.8546.8757.2[4]
LogP (Octanol/Water Partition Coefficient) Not AvailableNot AvailableNot Available19.9[4]
Boiling Point (°C) Not AvailableNot AvailableNot AvailableNot Available
Melting Point (°C) Not AvailableNot AvailableNot AvailableNot Available
Vapor Pressure Not AvailableNot AvailableNot AvailableNot Available

Synthesis and Manufacturing

The general synthesis of trialkyl benzene-1,2,4-tricarboxylates, including the triheptyl variant, is achieved through the esterification of trimellitic anhydride with the corresponding alcohol.[5][6] In the case of this compound, the reactants would be trimellitic anhydride and heptanol.

General Synthesis Workflow

G Reactants Trimellitic Anhydride + Heptanol Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst Catalyst->Reaction Purification Purification (e.g., Distillation, Washing) Reaction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Toxicological Profile

Specific toxicological data for this compound is not available. However, the broader class of high molecular weight trimellitate esters is generally considered to have low systemic toxicity.[7] They are expected to be largely inert with low dermal absorption due to their high molecular weights.[7]

The table below summarizes acute toxicity data for related trialkyl trimellitates.

CompoundTest TypeSpeciesRouteLD50/LC50Reference
Tricaprylyl/capryl trimellitateAcute OralRatOral> 5000 mg/kg[1]
Triethylhexyl trimellitateAcute DermalRabbitDermal> 2000 mg/kg[1]
Triisodecyl trimellitateAcute OralRatOral> 5000 mg/kg[1]
Trimethyl 1,2,4-benzenetricarboxylateAcute OralRatOral12,232 mg/kg[8]

A reproductive and developmental toxicity study on triethylhexyl trimellitate in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day for males and 1000 mg/kg/day for females and offspring.[1]

Experimental Protocol: Acute Oral Toxicity Study (General)

The following is a generalized protocol based on studies of related trimellitates, such as the one described for trimethyl 1,2,4-benzenetricarboxylate.[8]

  • Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically of a single sex for initial studies.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

  • Dose Preparation: The test substance (trialkyl trimellitate) is prepared in a suitable vehicle (e.g., corn oil) to the desired concentrations.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Individual animal weights are recorded prior to dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Acclimatization (5 days) Dosing Oral Gavage Administration Animal_Prep->Dosing Dose_Prep Dose Preparation in Vehicle Dose_Prep->Dosing Observation Clinical Observation (14 days) Dosing->Observation Weight Body Weight Measurement Dosing->Weight Necropsy Gross Necropsy Observation->Necropsy Weight->Necropsy Data_Analysis LD50 Calculation Necropsy->Data_Analysis

A workflow for a typical acute oral toxicity study.

Mechanism of Action as a Plasticizer

Trialkyl trimellitates function as plasticizers by embedding themselves between polymer chains, thereby increasing the free volume and reducing intermolecular forces.[9][10] This leads to increased flexibility and reduced brittleness of the polymer.

G Polymer Rigid Polymer Matrix (e.g., PVC) Interaction Intercalation between Polymer Chains Polymer->Interaction Plasticizer This compound Plasticizer->Interaction Effect1 Increased Free Volume Interaction->Effect1 Effect2 Reduced Intermolecular Forces Interaction->Effect2 Result Increased Flexibility and Reduced Brittleness Effect1->Result Effect2->Result

The mechanism of action of a trimellitate plasticizer in a polymer matrix.

Applications in Drug Development

The use of trialkyl trimellitates in drug development is primarily as plasticizers in medical-grade polymers and as components in transdermal drug delivery systems.[2][3][11] In these applications, they serve to improve the physical properties of the formulation, such as flexibility and drug release characteristics.[11] For instance, they can be incorporated into the matrix of a transdermal patch to enhance its adhesion and comfort.[11]

Some studies have investigated the biological effects of related compounds like TOTM, particularly in comparison to phthalate plasticizers.[12][13] These studies suggest that while TOTM may have some weak estrogenic activity, it is significantly less potent than di(2-ethylhexyl) phthalate (DEHP).[12][13] This has led to the consideration of trimellitates as safer alternatives to phthalates in medical devices.[14]

Conclusion and Future Directions

This compound is a largely uncharacterized compound. Based on the available data for structurally similar trialkyl trimellitates, it is likely to be a high molecular weight ester with low systemic toxicity, finding its primary application as a plasticizer. Its potential role in drug development is as an excipient to modify the physical properties of drug delivery systems.

Future research should focus on the synthesis and characterization of this compound to determine its specific physicochemical properties and toxicological profile. Further investigation into its potential as a plasticizer in pharmaceutical applications, particularly as a safer alternative to phthalates, is also warranted. Detailed studies on its biocompatibility and any potential endocrine-disrupting activity will be crucial for its consideration in medical devices and drug delivery systems.

References

Methodological & Application

Application Notes & Protocols for the Analysis of Triheptyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of triheptyl benzene-1,2,4-tricarboxylate, a high molecular weight plasticizer. The protocols are designed for researchers in materials science, environmental science, and drug development who are investigating the presence, migration, and potential biological effects of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₆PubChem
Molecular Weight 504.7 g/mol PubChem
Predicted XlogP 10.1PubChem
CAS Number 1528-48-9ChemicalBook

This table summarizes key physicochemical properties of this compound.

Analytical Techniques

The analysis of this compound can be effectively achieved using chromatographic techniques coupled with mass spectrometry. The high molecular weight and lipophilicity of the compound make Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the quantification of this compound, particularly in polymer matrices.

a) Sample Preparation (from Polymer Matrix)

  • Sample Comminution: Reduce the polymer sample into small pieces (e.g., 1-2 mm) to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh approximately 0.5 g of the comminuted sample into a glass vial.

    • Add 10 mL of a suitable organic solvent. A 1:1 mixture of hexane and acetone is effective for extracting trimellitate esters from PVC.[1]

    • For other polymer matrices, solvents such as dichloromethane or toluene can be used.

  • Extraction Enhancement:

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the vial in an ultrasonic bath for 30-60 minutes at 50°C to enhance extraction efficiency.[1]

  • Sample Cleanup and Concentration:

    • After extraction, filter the solvent extract using a 0.45 µm PTFE syringe filter to remove any particulate matter.

    • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated phthalate or another high molecular weight ester not present in the sample) for accurate quantification.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

  • GC Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 310°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp: 10°C/min to 320°C.[2]

    • Hold at 320°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150°C.

  • MS Transfer Line Temperature: 310°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • Suggested SIM ions: Based on the fragmentation of similar trimellitates, monitor for characteristic ions. For trioctyl trimellitate, m/z 305.05 is a key quantitative ion.[3] For triheptyl trimellitate, characteristic fragment ions should be determined by analyzing a pure standard.

The following table presents representative method validation data for the analysis of trimellitate esters based on similar compounds.

Validation ParameterResult
Linearity (r²) > 0.99
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (Recovery) 85 - 110%
Precision (RSD) < 15%

This table provides typical performance characteristics for the GC-MS analysis of trimellitate esters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Comminution Comminution Sample->Comminution Extraction Solvent Extraction (Hexane:Acetone, 50°C) Comminution->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Concentration Concentration (Nitrogen Stream) Filtration->Concentration FinalSample Final Sample for Injection Concentration->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

HPLC-MS/MS is a highly sensitive and selective method, particularly suitable for the analysis of this compound in biological matrices and aqueous samples.

a) Sample Preparation (from Aqueous or Biological Matrix)

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample (e.g., plasma, urine, or aqueous extract), add 3 mL of a suitable extraction solvent such as hexane or a mixture of hexane and ethyl acetate (e.g., 3:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solid-Phase Extraction (SPE):

    • Alternatively, use a C18 SPE cartridge.

    • Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 5 mL of the sample onto the cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water.

    • Elute the analyte with 3 mL of acetonitrile.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected organic layer or SPE eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Internal Standard: Add an appropriate internal standard prior to extraction for accurate quantification.

b) HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • HPLC Column: C8 or C18 column (e.g., 50 mm x 2.1 mm, 5 µm).[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with 80% B, hold for 1 minute.

    • Increase to 100% B over 5 minutes.

    • Hold at 100% B for 3 minutes.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 4000 V

    • Nebulizer Pressure: 45 psi

    • Drying Gas Flow: 10 L/min

    • Gas Temperature: 325°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions should be optimized by infusing a standard solution of this compound.

The following table presents representative method validation data for the analysis of a similar trimellitate ester (trioctyl trimellitate) in a biological matrix.[4]

Validation ParameterResult
Linearity (r²) > 0.995
Linear Range 1.0 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 10%

This table provides typical performance characteristics for the HPLC-MS/MS analysis of trimellitate esters.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Aqueous/Biological Sample Extraction LLE or SPE Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution FinalSample Final Sample for Injection Reconstitution->FinalSample Injection HPLC Injection FinalSample->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Potential Biological Signaling Pathway Interaction

Some trimellitate esters have been shown to exhibit weak estrogenic activity, potentially through interaction with the estrogen receptor (ER). This interaction can trigger a signaling cascade that may lead to endocrine disruption.

Estrogen Receptor-Mediated Signaling Pathway

The classical genomic pathway for estrogen receptor activation is a likely mechanism through which trimellitate esters may exert their biological effects.

Caption: Potential estrogen receptor-mediated signaling pathway for triheptyl trimellitate.

References

Application Notes and Protocols for the HPLC Analysis of Triheptyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the determination of Triheptyl benzene-1,2,4-tricarboxylate using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound, also known as triheptyl trimellitate, belongs to the class of trimellitate esters. These compounds are commonly used as plasticizers in various polymers, including those used in medical devices and packaging materials.[1][2] The analysis of these compounds is crucial for quality control, stability studies, and for monitoring their potential migration from plastic materials. HPLC is a widely used technique for the analysis of plasticizers due to its sensitivity, specificity, and versatility.[3][4]

This document outlines a proposed HPLC method for the analysis of this compound, based on established methods for structurally similar compounds such as trihexyl and trioctyl trimellitates.[5][6]

Data Presentation: HPLC Methods for Related Trimellitate Esters

The following table summarizes HPLC conditions used for the analysis of compounds structurally related to this compound. This data can serve as a reference for method development and optimization.

AnalyteColumnMobile PhaseDetectionReference
Trihexyl benzene-1,2,4-tricarboxylateNewcrom R1 (Reversed Phase)Acetonitrile, Water, and Phosphoric AcidUV/MS[5]
Trimellitic Anhydride and Trimellitic AcidNewcrom B (Mixed-Mode)Acetonitrile, Water, and Formic AcidUV (250 nm) or ESI-[1]
Mellitic Acid and Trimellitic AcidNewcrom BH (Reversed-Phase)Water, Acetonitrile, and Sulfuric AcidUV (220 nm)[7]
Tri-(2-ethylhexyl) trimellitate (TOTM)Reversed-Phase Core ShellNot specifiedESI-tandem mass spectrometry[6]

Experimental Protocols

This section provides a detailed protocol for a proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound.

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Water

  • Phosphoric Acid (H₃PO₄), analytical grade

  • Methanol (for sample preparation)

2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can also be used for more selective detection.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

3. Chromatographic Conditions (Proposed)

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B).

    • Gradient Program:

      • 0-2 min: 70% A

      • 2-15 min: 70% to 95% A

      • 15-20 min: 95% A

      • 20.1-25 min: 70% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (based on the aromatic structure of the molecule). A full UV scan (200-400 nm) is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Acetonitrile:Water with 0.1% Phosphoric Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

The sample preparation method will depend on the matrix.

  • For pure substance or raw material: Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range.

  • For polymer samples:

    • Weigh a representative portion of the polymer sample.

    • Extract the plasticizer using a suitable solvent like tetrahydrofuran (THF) or dichloromethane, followed by precipitation of the polymer with a non-solvent like methanol.

    • Alternatively, use solvent extraction (e.g., Soxhlet extraction) with an appropriate solvent.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Ensure that there are no interfering peaks from the matrix at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determine the recovery of the analyte from a spiked matrix.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualization of the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution Stock Solution Sample Sample Extraction/Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

References

Application Note: Analysis of Triheptyl benzene-1,2,4-tricarboxylate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Triheptyl benzene-1,2,4-tricarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a high molecular weight plasticizer used in various polymer formulations. Ensuring its purity and monitoring its presence in materials is crucial for quality control and safety assessment. The methodology presented herein is adapted from established protocols for structurally similar long-chain alkyl trimellitates, such as Trioctyl trimellitate (TOTM), due to the limited availability of specific analytical methods for the target compound. This document provides detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis, and includes predicted mass spectral information for the identification of this compound.

Introduction

This compound is a member of the trimellitate ester family, which is increasingly used as a substitute for phthalate-based plasticizers in various applications, including medical devices and food packaging. The analysis of these plasticizers is essential to assess their migration from polymer matrices and to ensure product safety and compliance with regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of semi-volatile organic compounds like this compound. Its high sensitivity and specificity make it an ideal choice for analyzing complex matrices.

Experimental Protocols

Sample Preparation (Solvent Extraction from a Polymer Matrix)

This protocol describes the extraction of this compound from a solid polymer sample.

Materials:

  • Polymer sample

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • Analytical balance

Procedure:

  • Weigh approximately 1 gram of the polymer sample, accurately recorded, and cut it into small pieces (approx. 2x2 mm).

  • Place the polymer pieces into a 20 mL glass vial.

  • Add 10 mL of dichloromethane to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Place the vial in an ultrasonic bath for 30 minutes at room temperature.

  • Allow the polymer to soak in the solvent for 24 hours at room temperature to facilitate the extraction of the plasticizer.

  • After extraction, carefully transfer the dichloromethane extract into a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Centrifuge the sample at 3000 rpm for 5 minutes to pellet any suspended particles.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These are based on methods for similar high molecular weight esters and may require optimization for your specific instrumentation.[1]

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Mode Splitless
Injector Temperature 310 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 180 °C, hold for 2 minutes- Ramp: 10 °C/min to 320 °C- Final Hold: Hold at 320 °C for 10 minutes

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
MS System Agilent 7000D Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan
Scan Range 50 - 600 m/z
Solvent Delay 5 minutes

Data Presentation

Predicted Mass Fragmentation and Quantitative Data

Due to the absence of publicly available mass spectra for this compound, a predicted fragmentation pattern is presented based on the general fragmentation of alkyl trimellitate esters. The primary fragmentation is expected to occur at the ester linkages.

Table 3: Predicted Key Mass Fragments for this compound (C₃₀H₄₈O₆, MW: 504.7 g/mol )

m/zPredicted Fragment Ion
504[M]+ (Molecular Ion)
405[M - C₇H₁₅]+ (Loss of a heptyl radical)
389[M - OC₇H₁₅]+ (Loss of a heptyloxy radical)
291[M - 2 x C₇H₁₅O]+ (Loss of two heptyloxy groups)
192[C₆H₃(COOH)₃]+ (Trimellitic acid radical cation)
149[C₆H₄(CO)₂O]+ (Phthalic anhydride-like fragment)
99[C₇H₁₅]+ (Heptyl cation)

Table 4: Illustrative Quantitative Analysis Data

The following table presents hypothetical quantitative data for illustrative purposes. A calibration curve should be prepared using a certified standard of this compound to obtain accurate quantitative results.

Sample IDConcentration (µg/mL)Peak Area
Standard 11.050,000
Standard 25.0255,000
Standard 310.0510,000
Standard 425.01,275,000
Standard 550.02,550,000
Sample ATo be determined765,000
Sample BTo be determined1,530,000

Visualizations

Experimental Workflow

experimental_workflow sample Polymer Sample extraction Solvent Extraction (Dichloromethane) sample->extraction 1. Weigh & cut sample filtration Filtration (0.45 µm PTFE) extraction->filtration 2. Extract & filter gc_ms GC-MS Analysis filtration->gc_ms 3. Inject into GC-MS data_analysis Data Analysis (Qualitative & Quantitative) gc_ms->data_analysis 4. Acquire data

Caption: Experimental workflow for GC-MS analysis.

Predicted Fragmentation Pathway

fragmentation_pathway M This compound (m/z 504) F1 [M - C₇H₁₅]+ (m/z 405) M->F1 - C₇H₁₅ F2 [M - OC₇H₁₅]+ (m/z 389) M->F2 - OC₇H₁₅ F3 [C₇H₁₅]+ (m/z 99) M->F3 F4 [C₆H₃(COOH)₃]+ (m/z 192) F1->F4 - 2 x C₇H₁₄

Caption: Predicted fragmentation of the analyte.

References

Application Note: Predicted NMR Spectroscopic Analysis of Triheptyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptyl benzene-1,2,4-tricarboxylate is a synthetic organic compound with potential applications in various fields, including its use as a plasticizer and in materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a predicted ¹H and ¹³C NMR analysis of this compound based on established principles of NMR spectroscopy for substituted aromatic compounds. Additionally, a detailed protocol for acquiring NMR spectra of this compound is outlined.

Predicted NMR Data

Due to the absence of specific experimental NMR data for this compound in the public domain, the following chemical shifts are predicted based on the analysis of analogous structures and known substituent effects in benzene derivatives.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the heptyl chains. The aromatic region will display a complex splitting pattern due to the asymmetric substitution of the benzene ring.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Aromatic H (H-3, H-5, H-6)7.5 - 8.5Multiplet3H
Methylene (-OCH₂-)4.1 - 4.4Triplet6H
Methylene (-OCH₂CH₂-)1.6 - 1.8Quintet6H
Methylene (-(CH₂)₄-)1.2 - 1.5Multiplet24H
Methyl (-CH₃)0.8 - 1.0Triplet9H

Note: Predicted values are relative to a TMS standard at 0 ppm.

Predicted ¹³C NMR Data

The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbons of the ester groups, and the carbons of the heptyl chains.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)164 - 168
Aromatic C (quaternary)130 - 135
Aromatic C-H128 - 132
Methylene (-OCH₂-)65 - 70
Methylene (-CH₂-)22 - 32
Methyl (-CH₃)13 - 15

Note: Predicted values are relative to a TMS standard at 0 ppm.

Experimental Protocol: NMR Spectroscopy of this compound

This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4] Chloroform-d is a common choice for its ability to dissolve many organic compounds.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time (AQ): Approximately 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Triheptyl_benzene_1_2_4_tricarboxylate_Structure cluster_benzene_ring Benzene Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 Ester1 C=O O-Heptyl C1->Ester1:f0 C3 C3 C2->C3 Ester2 C=O O-Heptyl C2->Ester2:f0 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 Ester4 C=O O-Heptyl C4->Ester4:f0 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

NMR_Workflow cluster_experiment Experimental cluster_processing Data Processing cluster_analysis Analysis & Interpretation SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) DataAcquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->DataAcquisition Processing Fourier Transform, Phasing, Baseline Correction DataAcquisition->Processing Calibration Chemical Shift Calibration (TMS at 0 ppm) Processing->Calibration Integration Integration (1H NMR) Calibration->Integration SignalAssignment Signal Assignment (Chemical Shift, Multiplicity) Integration->SignalAssignment StructureElucidation Structure Confirmation SignalAssignment->StructureElucidation

References

Application Notes and Protocols: Triheptyl Benzene-1,2,4-tricarboxylate in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction:

Triheptyl benzene-1,2,4-tricarboxylate, a type of trimellitate ester, is a high-molecular-weight plasticizer utilized to enhance the flexibility, durability, and thermal stability of various polymers. While specific data for the "triheptyl" variant is limited in publicly available literature, extensive research on the closely related trioctyl trimellitate (TOTM) provides a strong basis for understanding its applications and performance.[1][2][3] This document will leverage the well-established data for TOTM as a representative model for this compound, outlining its primary applications, mechanisms of action, and relevant experimental protocols.

The primary application of these trimellitate esters is as a plasticizer in polyvinyl chloride (PVC) formulations, particularly for applications demanding high-temperature resistance and low volatility.[1][2][3] They are considered a safer alternative to phthalate-based plasticizers in sensitive applications such as medical devices and food packaging.[3]

Key Applications:
  • Wire and Cable Insulation: Due to its excellent thermal stability and low volatility, it is a preferred plasticizer for high-temperature rated electrical cables, preventing the insulation from becoming brittle and cracking.[3]

  • Automotive Interiors: Used in components like dashboards and door panels to maintain flexibility and prevent degradation from heat and UV exposure.[3]

  • Medical Devices: Its low migration potential makes it suitable for use in medical tubing, blood bags, and other devices where leaching of plasticizers is a critical concern.[1][3]

  • High-Performance Coatings and Adhesives: Contributes to the flexibility and longevity of coatings and adhesives in demanding environments.[1]

Mechanism of Action

This compound functions as a primary plasticizer by embedding its molecules between the polymer chains, typically PVC. This process disrupts the close packing of the polymer chains and reduces the intermolecular forces (van der Waals forces) between them. The bulky and flexible alkyl chains of the trimellitate create free volume, which increases the mobility of the polymer chains, thereby lowering the glass transition temperature (Tg) and imparting flexibility to the material.[1]

The ester groups on the trimellitate molecule can form dipole-dipole interactions with the polar C-Cl bonds in PVC, which enhances compatibility and reduces the likelihood of the plasticizer migrating out of the polymer matrix over time.[1]

Quantitative Data Summary

The following tables summarize key performance data for trimellitate plasticizers, based on studies with the closely related Trioctyl Trimellitate (TOTM).

Table 1: Physical and Thermal Properties

PropertyValueReference
Molecular Weight~504.7 g/mol (for Triheptyl)[]
Molecular FormulaC30H48O6 (for Triheptyl)[]
Boiling Point~414 °C (for Trioctyl)[3][5]
Flash Point~260 °C (closed cup) (for Trioctyl)[3]
Density at 20°C~0.99 g/mL (for Trioctyl)[3]
Water SolubilityPractically insoluble[3]

Table 2: Performance in PVC

ParameterValueConditionsReference
Migration Loss<2%In mineral oil at 70°C for 30 days[1]
Activation Energy for Diffusion58 kJ/molCalculated from temperature-dependent FTIR data[1]

Experimental Protocols

Protocol 1: Evaluation of Plasticizer Migration

Objective: To quantify the migration of this compound from a polymer matrix into a liquid medium. This protocol is based on gravimetric analysis.

Materials:

  • PVC sheets plasticized with a known concentration of this compound.

  • Extraction medium (e.g., mineral oil, ethanol, or a food simulant).

  • Analytical balance (accurate to 0.1 mg).

  • Constant temperature oven or water bath.

  • Beakers or flasks.

  • Forceps.

  • Lint-free wipes.

Procedure:

  • Sample Preparation: Cut the plasticized PVC sheet into specimens of known dimensions (e.g., 5 cm x 5 cm).

  • Initial Weighing: Accurately weigh each specimen using the analytical balance. Record this as the initial weight (W_initial).

  • Immersion: Place each specimen in a beaker containing a sufficient volume of the extraction medium to ensure complete immersion.

  • Incubation: Place the beakers in a constant temperature oven or water bath set to the desired test temperature (e.g., 70°C).

  • Extraction: Leave the specimens in the medium for a specified duration (e.g., 30 days), with periodic sampling points if a time-course study is desired.

  • Sample Removal and Cleaning: At each time point, carefully remove the specimens from the medium using forceps. Gently wipe the surface with a lint-free cloth to remove any residual liquid.

  • Final Weighing: Allow the specimens to equilibrate to room temperature and then reweigh them. Record this as the final weight (W_final).

  • Calculation of Migration Loss: Migration Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol 2: Determination of Polymer-Plasticizer Interaction via FTIR Spectroscopy

Objective: To qualitatively assess the interaction between the this compound and the polymer matrix by observing shifts in the infrared absorption bands.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Plasticized polymer film.

  • Unplasticized polymer film (as a control).

  • Pure plasticizer (as a control).

Procedure:

  • Background Spectrum: Record a background spectrum on the clean ATR crystal.

  • Sample Analysis:

    • Place the unplasticized polymer film on the ATR crystal and record its spectrum.

    • Place a drop of the pure plasticizer on the ATR crystal and record its spectrum.

    • Place the plasticized polymer film on the ATR crystal and ensure good contact. Record its spectrum.

  • Data Analysis:

    • Identify the characteristic absorption peaks for the plasticizer (e.g., the carbonyl C=O stretch of the ester groups, typically around 1720-1740 cm⁻¹).

    • Identify the characteristic peaks for the polymer (e.g., the C-Cl stretch in PVC, around 600-700 cm⁻¹).

    • Compare the spectra of the pure components with that of the plasticized film. A shift in the peak position or a change in the peak shape of the plasticizer's carbonyl group in the plasticized film can indicate dipole-dipole interactions with the polymer.[1]

Visualizations

Plasticization_Mechanism P1 Polymer Chain P2 Polymer Chain PP1 Polymer Chain Plasticizer Triheptyl Benzene- 1,2,4-tricarboxylate P1->Plasticizer Addition of Plasticizer PP2 Polymer Chain

Caption: Mechanism of polymer plasticization.

Experimental_Workflow_Migration A 1. Prepare and Weigh PVC Specimen (W_initial) B 2. Immerse in Extraction Medium A->B C 3. Incubate at Constant Temperature B->C D 4. Remove and Clean Specimen C->D E 5. Reweigh Specimen (W_final) D->E F 6. Calculate Migration Loss (%) E->F

Caption: Workflow for plasticizer migration testing.

References

Application Notes and Protocols: Triheptyl Benzene-1,2,4-tricarboxylate as a Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptyl benzene-1,2,4-tricarboxylate is a high molecular weight plasticizer belonging to the trimellitate ester class. These plasticizers are known for their excellent thermal stability, low volatility, and high resistance to migration, making them suitable for demanding applications. While specific experimental data for this compound is limited in publicly available literature, its properties and performance can be largely inferred from its close structural analog, Trioctyl benzene-1,2,4-tricarboxylate (TOTM or Tris(2-ethylhexyl) trimellitate), a widely studied and commercially significant plasticizer.

This document provides an overview of the anticipated properties and applications of this compound, with comparative data from TOTM. It also includes detailed protocols for the evaluation of its performance as a plasticizer in polymer formulations, particularly in Polyvinyl Chloride (PVC).

Physicochemical Properties

The properties of this compound are expected to be similar to other long-chain alkyl trimellitates. Key characteristics include high boiling and flash points, low vapor pressure, and poor water solubility. These attributes contribute to its permanence in the polymer matrix.

Table 1: Physicochemical Properties of this compound and a Comparative Analog.

PropertyThis compoundTrioctyl benzene-1,2,4-tricarboxylate (TOTM)
Molecular Formula C30H48O6[][2]C33H54O6[3][4]
Molecular Weight 504.70 g/mol []546.78 g/mol [3]
Appearance Expected to be a clear, oily liquidClear to pale yellowish, oily liquid[5]
Specific Gravity @ 25°C Data not available0.985 - 0.991[3]
Refractive Index @ 25°C Data not available1.478 - 1.488[3]
Acid Value (mg KOH/g) Data not available0.20 Maximum[3]
Moisture (%) Data not available0.1 Maximum[3]

Applications in Polymer Formulations

This compound is anticipated to be an effective plasticizer for various polymers, most notably PVC. Its high permanence makes it suitable for applications requiring long service life and resistance to extraction by solvents, oils, and aqueous solutions.

Potential Applications:

  • Wire and Cable Insulation: The high thermal stability and excellent electrical insulating properties expected of this plasticizer make it a strong candidate for high-temperature wire and cable applications.[4][5]

  • Automotive Interiors: Its low volatility would minimize fogging on interior surfaces and contribute to a more durable and long-lasting interior trim, seating, and dashboard.[3][5]

  • Medical Devices: Given the low migration characteristics of similar trimellitates like TOTM, this compound could be a suitable candidate for medical tubing, blood bags, and other devices where patient safety is paramount.[4][6] TOTM has been shown to have a significantly lower migration rate into blood compared to DEHP, a commonly used phthalate plasticizer.[7]

  • Gaskets and Seals: Its resistance to extraction would be beneficial in gaskets and seals that come into contact with oils and other fluids.[3]

Performance Characteristics (Based on Analog Data)

The performance of this compound as a plasticizer is expected to be comparable to that of TOTM. The addition of such plasticizers to a rigid polymer like PVC increases its flexibility and workability.

Table 2: Expected Performance of this compound in PVC (based on TOTM data).

Performance MetricExpected Outcome for this compound
Plasticizer Efficiency Good: Will effectively increase the flexibility and lower the glass transition temperature (Tg) of PVC.
Thermal Stability Excellent: High resistance to degradation at elevated temperatures during processing and end-use.
Volatility Very Low: Minimal plasticizer loss over time, leading to longer product lifespan.
Migration Resistance Excellent: Low tendency to migrate to the surface or into contacting materials. Studies on TOTM show significantly lower leaching compared to phthalates like DEHP.[7][8][9]
Extraction Resistance High: Resistant to extraction by water, oils, and other solvents.
Low-Temperature Flexibility Good: Will impart flexibility at low temperatures, though potentially slightly less effective than some lower molecular weight plasticizers.[10]

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a plasticizer in a polymer matrix such as PVC.

Protocol for Preparation of Plasticized PVC Sheets

This protocol describes the preparation of PVC sheets with varying concentrations of this compound for subsequent testing.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for test specimens

Procedure:

  • Compounding:

    • Pre-mix the PVC resin, thermal stabilizer, and lubricant in a high-speed mixer.

    • Add the desired amount of this compound (e.g., 30, 40, 50 parts per hundred resin - phr).

    • Continue mixing until a homogeneous powder blend is obtained.

  • Milling:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Gradually add the PVC compound to the mill and allow it to form a continuous sheet.

    • Mill the compound for 5-10 minutes to ensure homogeneity.

  • Molding:

    • Cut the milled sheet into pieces that fit the mold dimensions.

    • Place the pieces in the mold and preheat in the hydraulic press at 170-180°C for 5 minutes under low pressure.

    • Apply high pressure (e.g., 10 MPa) for 5 minutes.

    • Cool the mold under pressure to room temperature.

    • Remove the molded PVC sheet.

  • Conditioning:

    • Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

G cluster_0 Preparation of PVC Sheets PVC_Resin PVC Resin Mixing High-Speed Mixing PVC_Resin->Mixing Plasticizer This compound Plasticizer->Mixing Stabilizer Thermal Stabilizer Stabilizer->Mixing Lubricant Lubricant Lubricant->Mixing Milling Two-Roll Milling (160-170°C) Mixing->Milling Molding Hydraulic Press Molding (170-180°C, 10 MPa) Milling->Molding Conditioning Conditioning (23°C, 50% RH) Molding->Conditioning Test_Specimens Conditioned PVC Test Specimens Conditioning->Test_Specimens

Workflow for the preparation of plasticized PVC test specimens.
Protocol for Evaluation of Mechanical Properties

This protocol outlines the testing of the mechanical properties of the prepared PVC sheets according to ASTM standards.

Materials and Equipment:

  • Conditioned PVC test specimens

  • Universal Testing Machine (UTM) with appropriate grips and load cell

  • Durometer for hardness testing

Procedure:

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the conditioned sheets.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation data.

    • Calculate Tensile Strength, Elongation at Break, and Modulus of Elasticity.

  • Hardness Testing (ASTM D2240):

    • Use a Shore A or Shore D durometer, depending on the material's hardness.

    • Place the PVC sheet on a hard, flat surface.

    • Press the durometer foot firmly onto the specimen and record the reading after a specified time (e.g., 1 second).

    • Take at least five readings at different locations and calculate the average. A recent study showed an inverse correlation between the level of TOTM plasticizer and the hardness of PVC.[11]

Table 3: Hypothetical Mechanical Properties of PVC Plasticized with this compound.

Property30 phr40 phr50 phr
Tensile Strength (MPa) Expected to decrease with increasing plasticizer content.[12][13]Data not availableData not available
Elongation at Break (%) Expected to increase with increasing plasticizer content.[12][13]Data not availableData not available
100% Modulus (MPa) Expected to decrease with increasing plasticizer content.Data not availableData not available
Hardness (Shore A) Expected to decrease with increasing plasticizer content.[11]Data not availableData not available
Protocol for Determination of Plasticizer Migration

This protocol describes a method to quantify the migration of the plasticizer from the PVC matrix into a solvent, based on ASTM D1239.

Materials and Equipment:

  • Conditioned PVC test specimens of known weight and surface area

  • Extraction solvent (e.g., n-hexane, ethanol/water mixture)

  • Glass containers with lids

  • Analytical balance

  • Oven

Procedure:

  • Weigh the conditioned PVC specimens accurately (W_initial).

  • Immerse the specimens in the chosen solvent in a sealed glass container. Ensure the entire surface is in contact with the solvent.

  • Store the container at a specified temperature (e.g., 23°C or 40°C) for a defined period (e.g., 24 hours, 72 hours, 10 days).

  • After the immersion period, remove the specimens from the solvent.

  • Gently wipe the surface of the specimens to remove excess solvent.

  • Dry the specimens in an oven at a temperature that will not cause degradation (e.g., 50°C) until a constant weight is achieved (W_final).

  • Calculate the weight loss due to migration: Migration (%) = [(W_initial - W_final) / W_initial] x 100

Studies on TOTM have shown that its migration is significantly lower than that of DEHP in various simulants.[7][9]

Protocol for Thermogravimetric Analysis (TGA)

This protocol is for assessing the thermal stability and volatility of the plasticizer and the plasticized PVC.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen or air supply

  • Small sample pans (e.g., aluminum or platinum)

  • Microbalance

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the plasticizer or the plasticized PVC into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at different percentages of weight loss (e.g., T5%, T10%, T50%).

G cluster_1 Plasticizer Performance Evaluation Workflow PVC_Specimens Conditioned PVC Test Specimens Mechanical_Testing Mechanical Testing (Tensile, Hardness) PVC_Specimens->Mechanical_Testing Migration_Testing Migration Testing (Solvent Extraction) PVC_Specimens->Migration_Testing Thermal_Analysis Thermal Analysis (TGA) PVC_Specimens->Thermal_Analysis Performance_Data Performance Data Mechanical_Testing->Performance_Data Migration_Testing->Performance_Data Thermal_Analysis->Performance_Data

Workflow for the evaluation of plasticizer performance in PVC.

Toxicological and Biocompatibility Considerations

Synthesis of this compound

A general method for the synthesis of trimellitate esters involves the esterification of trimellitic anhydride with the corresponding alcohol.

Reaction Scheme:

Trimellitic Anhydride + 3 Heptanol → this compound + 2 H₂O

General Protocol:

  • Charge a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap with trimellitic anhydride, an excess of heptanol, and an esterification catalyst (e.g., p-toluenesulfonic acid or a titanate catalyst).

  • Heat the mixture to the reaction temperature (typically 180-220°C) and remove the water of reaction by azeotropic distillation.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture.

  • Once the desired conversion is achieved, neutralize the catalyst.

  • Remove the excess heptanol by vacuum distillation.

  • Purify the crude product by washing with an alkaline solution followed by water, and then dry under vacuum.

G cluster_2 General Synthesis of this compound Reactants Trimellitic Anhydride + Heptanol + Catalyst Reaction Esterification Reaction (180-220°C) Reactants->Reaction Water_Removal Azeotropic Water Removal Reaction->Water_Removal Neutralization Catalyst Neutralization Reaction->Neutralization Purification Purification (Vacuum Distillation, Washing, Drying) Neutralization->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.

Conclusion

This compound holds promise as a high-performance plasticizer with properties likely similar to other long-chain trimellitates such as TOTM. Its expected low volatility, high thermal stability, and excellent migration resistance make it a suitable candidate for demanding applications in the automotive, wire and cable, and potentially medical industries. The provided protocols offer a framework for the systematic evaluation of its performance and characteristics. Further research is necessary to generate specific quantitative data for this compound to fully validate its potential.

References

Application Note: Hypothetical Use of Triheptyl Benzene-1,2,4-Tricarboxylate in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Triheptyl benzene-1,2,4-tricarboxylate in Drug Delivery Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a hypothetical construct. As of the current date, there is no established body of research detailing the use of this compound specifically in drug delivery systems. This document is intended to serve as a conceptual framework for researchers, based on the known properties of this molecule as a trimellitate ester and the established roles of similar compounds, such as plasticizers, in pharmaceutical formulations.[1][2][3][4][5][6]

Introduction

This compound is a trimellitate ester, a class of compounds recognized for their utility as plasticizers in various industrial applications.[7][8][9] These esters are synthesized by reacting trimellitic anhydride with alcohols.[9] While extensive data on their use in high-temperature lubricant formulations exists, their potential in pharmaceuticals is an emerging area of exploration.[9][10] Plasticizers are crucial in pharmaceutical sciences for their ability to enhance the flexibility of polymer films and modulate drug release profiles in various drug delivery systems.[1][2][3][11]

This application note proposes a hypothetical use of this compound as a lipidic excipient in the formulation of Solid Lipid Nanoparticles (SLNs) for the transdermal delivery of a poorly water-soluble anti-inflammatory drug, "Flexofen." The lipophilic nature and potential biocompatibility of this compound could make it a suitable candidate for creating a stable nanoparticle matrix, enhancing drug solubility, and facilitating skin permeation.

Proposed Application: Solid Lipid Nanoparticles for Transdermal Delivery

2.1. Rationale

The transdermal delivery of "Flexofen" is limited by its poor aqueous solubility and low permeability through the stratum corneum. Encapsulating "Flexofen" within SLNs composed of this compound as a core lipid matrix could address these challenges by:

  • Enhancing Drug Solubility: The lipophilic nature of the trimellitate ester can solubilize "Flexofen."

  • Improving Skin Permeation: The nanometric size of the particles and the lipidic nature of the carrier can facilitate deeper penetration into the skin layers.

  • Providing Controlled Release: The solid lipid matrix can offer a sustained release of the encapsulated drug.

2.2. Molecular Structure

a This compound

Caption: Molecular structure of this compound.

Experimental Protocols

3.1. Preparation of "Flexofen"-Loaded SLNs

This protocol describes the preparation of "Flexofen"-loaded SLNs using a high-shear homogenization and ultrasonication method.

Materials:

  • This compound (Lipid Matrix)

  • "Flexofen" (Active Pharmaceutical Ingredient - API)

  • Poloxamer 188 (Surfactant)

  • Soy Lecithin (Co-surfactant)

  • Ultrapure Water

Protocol:

  • Lipid Phase Preparation:

    • Melt this compound at 5-10°C above its melting point.

    • Dissolve "Flexofen" and Soy Lecithin in the molten lipid under constant stirring to form a clear lipid phase.

  • Aqueous Phase Preparation:

    • Dissolve Poloxamer 188 in ultrapure water and heat to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately subject the coarse emulsion to probe ultrasonication for 10 minutes (with 5-second on/off cycles to prevent overheating) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the solidification of the lipid matrix and the formation of SLNs.

  • Purification:

    • (Optional) Centrifuge the SLN dispersion to remove any unentrapped drug or excess surfactant.

G Experimental Workflow for SLN Preparation cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_process Processing melt_lipid Melt Triheptyl benzene-1,2,4-tricarboxylate dissolve_api Dissolve 'Flexofen' & Soy Lecithin melt_lipid->dissolve_api homogenize High-Shear Homogenization dissolve_api->homogenize Add dropwise dissolve_surfactant Dissolve Poloxamer 188 in Water heat_aqueous Heat to same temperature dissolve_surfactant->heat_aqueous heat_aqueous->homogenize ultrasonicate Probe Ultrasonication homogenize->ultrasonicate cool Cooling in Ice Bath ultrasonicate->cool Final SLN\nDispersion Final SLN Dispersion cool->Final SLN\nDispersion G Proposed Transdermal Delivery Mechanism cluster_skin Skin Layers Stratum Corneum Stratum Corneum Viable Epidermis Viable Epidermis Lipid Fusion & Penetration Lipid Fusion & Penetration Stratum Corneum->Lipid Fusion & Penetration enhances permeation Dermis Dermis Drug Release Drug Release Viable Epidermis->Drug Release Systemic Circulation Systemic Circulation Dermis->Systemic Circulation potential systemic uptake Therapeutic Effect Therapeutic Effect Dermis->Therapeutic Effect local action SLN Formulation SLN Formulation Adhesion Adhesion SLN Formulation->Adhesion Topical Application Adhesion->Stratum Corneum to skin surface Lipid Fusion & Penetration->Viable Epidermis Drug Release->Dermis

References

Application Notes and Protocols: Triheptyl Benzene-1,2,4-tricarboxylate in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Triheptyl benzene-1,2,4-tricarboxylate, a high-molecular-weight aromatic ester with significant potential in material science. Due to the limited availability of specific experimental data for this compound, this document leverages data from its close structural analog, Trioctyl benzene-1,2,4-tricarboxylate (Trioctyl trimellitate or TOTM), to provide insights into its properties, applications, and relevant experimental protocols.

Introduction and Physicochemical Properties

This compound (CAS No. 1528-48-9) is a member of the trialkyl trimellitate family of compounds.[] These esters are recognized for their excellent performance as plasticizers in various polymers, offering high thermal stability, low volatility, and minimal migration.[2][3] Its molecular formula is C₃₀H₄₈O₆, with a molecular weight of 504.7 g/mol .[]

Table 1: Physicochemical Properties of this compound and its Analog, Trioctyl Trimellitate (TOTM)

PropertyThis compoundTrioctyl Trimellitate (TOTM) (Analog)Reference
CAS Number 1528-48-93319-31-1[][2]
Molecular Formula C₃₀H₄₈O₆C₃₃H₅₄O₆[][2]
Molecular Weight ( g/mol ) 504.7546.78[][2]
Appearance -Clear, colorless to pale yellow viscous liquid[2][4]
Density (g/cm³ at 25°C) Predicted: ~0.990.984 - 0.991[2][3][5]
Boiling Point (°C) ->400[4]
Flash Point (°C) -240 - 263 (closed cup)[5][6]
Water Solubility Predicted: InsolubleInsoluble[2][3]
Organic Solvent Solubility -Soluble in alcohols, ethers, benzene, acetone[3]
Predicted XlogP 10.1-[7]

Applications in Material Science

Based on the properties of analogous trialkyl trimellitates, this compound is expected to be an excellent high-performance plasticizer and a valuable component in various advanced materials.

  • High-Performance Polymers: The primary application is as a plasticizer for polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability, particularly in applications requiring high-temperature resistance.[2][8] Its low volatility ensures the longevity of the plasticized material, preventing brittleness over time.[2]

  • Medical Devices: Due to its anticipated low migration and biocompatibility, it is a promising candidate for use in medical-grade polymers, such as tubing, blood bags, and other devices that require sterilization.[4][9][10] Studies on TOTM have shown significantly lower leaching compared to traditional phthalate plasticizers.[10]

  • Wire and Cable Insulation: The excellent thermal stability and electrical properties of trialkyl trimellitates make them suitable for insulating high-temperature wires and cables.[8][9]

  • Automotive Interiors: Its resistance to high temperatures and low volatility are advantageous for components in automotive interiors, such as dashboards and gaskets.[2][5]

  • Lubricants and Greases: Trimellitate esters are used as base stocks in high-temperature lubricant formulations, including engine oils and chain oils, due to their high flash points and oxidative stability.[11][12]

  • Cosmetics: Structurally similar compounds function as skin conditioning agents and emollients in cosmetic formulations.[13][14]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound and its application as a plasticizer, based on established methods for similar compounds.

3.1. Synthesis of this compound

This protocol is adapted from the general esterification process for trialkyl trimellitates.[15][16]

Materials:

  • Trimellitic anhydride

  • n-Heptanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or a titanate catalyst)

  • Toluene (as an azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine trimellitic anhydride and a stoichiometric excess of n-heptanol (approximately 3.3 equivalents).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the esterification reaction.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene and excess n-heptanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

3.2. Characterization of this compound

The structure and purity of the synthesized ester can be confirmed using spectroscopic methods.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will show characteristic peaks for the ester carbonyl groups (C=O) around 1720-1740 cm⁻¹ and aromatic C-H stretching.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the protons of the heptyl chains.[17][19]

3.3. Evaluation of Plasticizer Performance in PVC

The following are standard test methods to evaluate the effectiveness of this compound as a plasticizer in PVC.

Table 2: Standard Protocols for Plasticizer Evaluation

TestStandard MethodDescription
Plasticizer Efficiency ASTM D2284Measures the tensile properties (tensile strength, elongation at break, and modulus of elasticity) of PVC compositions with varying concentrations of the plasticizer to determine its efficiency in imparting flexibility.[20]
Plasticizer Compatibility ASTM D3291, ASTM D2383Evaluates the compatibility of the plasticizer in PVC under compression and humid conditions by observing any changes in appearance, such as exudation.[21][22]
Plasticizer Migration ISO 177, ASTM D2199Determines the amount of plasticizer that migrates from the PVC into other materials (e.g., lacquers, activated carbon) over time.[21]
Volatility (Loss of Plasticizer) ISO 176Measures the loss of plasticizer from a PVC compound when exposed to heat, typically using an activated carbon method.[21]
Chemical Resistance ASTM D1239Assesses the resistance of the plasticized PVC film to extraction by various chemicals.[21]

Visualizations

4.1. Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Trimellitic Anhydride Trimellitic Anhydride Esterification Esterification Trimellitic Anhydride->Esterification n-Heptanol n-Heptanol n-Heptanol->Esterification Catalyst Catalyst Catalyst->Esterification Neutralization Neutralization Esterification->Neutralization Crude Product Drying Drying Neutralization->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound Final Product

Caption: General workflow for the synthesis of this compound.

4.2. Mechanism of Plasticization

G p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Intermolecular Forces p3 Polymer Chain p2->p3 Strong Intermolecular Forces fp1 Polymer Chain plast1 Plasticizer fp1->plast1 Reduced Forces fp2 Polymer Chain plast2 Plasticizer fp2->plast2 Reduced Forces fp3 Polymer Chain plast1->fp2 Increased Spacing plast2->fp3 Increased Spacing Rigid Polymer (e.g., PVC) Rigid Polymer (e.g., PVC) Flexible Plasticized Polymer Flexible Plasticized Polymer

Caption: Mechanism of polymer plasticization by this compound.

Safety and Handling

While specific toxicity data for this compound is limited, trialkyl trimellitates are generally considered to have low acute toxicity.[13][23][24] However, standard laboratory safety practices should always be followed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or under a fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For drug development professionals, the low toxicity and migration profile of analogous trimellitates suggest that this compound could be a safer alternative to traditional phthalate plasticizers in pharmaceutical packaging and medical devices.[10] However, thorough biocompatibility and toxicological studies are necessary for any specific application.

References

Application Notes and Protocols for Triheptyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses and experimental protocols for Triheptyl benzene-1,2,4-tricarboxylate, a high molecular weight ester primarily utilized as a plasticizer. Due to limited direct experimental data on this compound, the following protocols are adapted from established methods for structurally similar compounds, such as Trioctyl benzene-1,2,4-tricarboxylate (TOTM).

Application: Assessment of Plasticizer Migration

Plasticizers are incorporated into polymers to enhance flexibility and durability. However, they can migrate from the polymer matrix into surrounding environments, which is a critical consideration for applications in medical devices, food packaging, and consumer products. The following protocol, adapted from ASTM D2199, provides a method to assess the migration of this compound from a vinyl fabric into a lacquer coating.

Experimental Protocol: Plasticizer Migration Testing

Objective: To determine the tendency of this compound to migrate from a vinyl product to a surface coating.

Materials:

  • Vinyl fabric plasticized with this compound

  • Coating material (e.g., lacquer)

  • Glass panels

  • Drawdown blade (5-mils clearance)

  • Forced-convection oven

  • Weights (to apply 0.5 psi pressure)

  • Heptane

  • Soft cloth

Procedure:

  • Coating Application: Apply the coating to a glass panel using a drawdown blade to create a uniform film. Dry the film as per the manufacturer's instructions, typically for 24 hours at room temperature followed by 2 hours at 50°C.[1]

  • Sample Assembly: Cut a 2x2 inch square of the vinyl fabric. Place it on the dried coating film.

  • Applying Pressure: Place a suitable weight on the vinyl fabric to achieve a pressure of 0.5 psi (3.45 kPa).[1]

  • Incubation: Place the entire assembly in a forced-convection oven at 50°C for 72 hours.[1]

  • Observation: After incubation, remove the assembly from the oven and allow it to cool. Carefully remove the vinyl fabric and examine the coating for any signs of marring, softening, or printing.

  • Plasticizer Residue Test: Wipe the surface of the vinyl fabric with a soft cloth dampened with heptane and observe for any exuded plasticizer.[1]

  • Reporting: Rate the degree of migration based on the observed changes to the coating and the presence of plasticizer residue on the fabric.

Data Presentation: Migration Assessment
ParameterObservationInterpretation
Coating Marring None / Slight / Moderate / SevereIndicates the degree of physical damage to the coating surface.
Coating Softening None / Slight / Moderate / SevereMeasures the change in the hardness of the coating due to plasticizer absorption.
Fabric Printing None / Slight / Moderate / SevereAssesses if the texture of the fabric has been imprinted onto the coating.
Plasticizer on Fabric None / Trace / AppreciableQualitative measure of the amount of plasticizer that has migrated out of the vinyl.

Experimental Workflow: Plasticizer Migration

G cluster_prep Sample Preparation cluster_exp Migration Assay cluster_analysis Analysis prep1 Apply Coating to Glass Panel prep2 Dry Coating prep1->prep2 prep3 Cut Vinyl Fabric prep2->prep3 exp1 Assemble Fabric on Coating prep3->exp1 exp2 Apply 0.5 psi Pressure exp1->exp2 exp3 Incubate at 50°C for 72h exp2->exp3 analysis1 Examine Coating for Defects exp3->analysis1 analysis2 Test Fabric for Residue exp3->analysis2 analysis3 Rate Migration analysis1->analysis3 analysis2->analysis3 G cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_measurement Measurement and Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48 hours C->D E Add Viability/Proliferation Reagent D->E F Measure Absorbance E->F G Calculate % Viability/Proliferation F->G G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ERα) ER_HSP ERα-HSP90 Complex ER_dimer ERα Dimer ER->ER_dimer Dimerization HSP HSP90 ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Gene Reporter Gene (lacZ) Transcription Gene Transcription Gene->Transcription ER_dimer->ERE Binding Ligand This compound (Ligand) Ligand->ER Binding

References

Application Notes and Protocols for Triheptyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Triheptyl benzene-1,2,4-tricarboxylate (CAS No. 1528-48-9) was publicly available at the time of this writing. The following information is synthesized from data for structurally similar compounds, including other alkylated benzene-1,2,4-tricarboxylates. Researchers, scientists, and drug development professionals should use this information as a preliminary guideline and are strongly advised to conduct a thorough risk assessment and consult with their institution's safety officer before handling this chemical.

Overview and Physicochemical Properties

This compound is a high molecular weight ester. While specific data for this compound is limited, related compounds are recognized for their low volatility and high thermal stability, often used as plasticizers in polymers.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundTri(tridecyl) benzene-1,2,4-tricarboxylateTris(2-ethylhexyl) benzene-1,2,4-tricarboxylate
CAS Number 1528-48-9[2][]94109-09-8[4]3319-31-1[5]
Molecular Formula C30H48O6[][6]C48H84O6[4]C33H54O6[1]
Molecular Weight 504.7 g/mol []757.2 g/mol [4]546.79 g/mol [1]
Appearance Not specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified
Melting Point Not specifiedNot specifiedNot specified
Flash Point Not specifiedNot specifiedRelatively high[1]
Solubility Insoluble in water (predicted)[7]Not specifiedNot specified

Safety and Handling

The primary hazards associated with similar compounds include potential skin and eye irritation.[8] Given its expected low volatility, the risk of inhalation is likely low under standard laboratory conditions but may increase if heated or aerosolized.

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be followed to minimize exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[9]Prevents skin contact.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation.[10]Use a NIOSH-approved respirator if there is a risk of generating aerosols or dusts.[9]
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Handling:

    • Avoid contact with skin and eyes.[11]

    • Handle in a well-ventilated area, such as a chemical fume hood.[12]

    • Wash hands thoroughly after handling.[9]

    • Avoid the formation of dust and aerosols.[12]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[8]

    • Keep away from strong oxidizing agents.[11]

Experimental Protocols

The following are generalized protocols for handling this compound in a research setting.

Protocol for Solution Preparation

This protocol outlines the steps for dissolving this compound in a suitable solvent.

  • Risk Assessment: Before starting, perform a risk assessment for both the compound and the chosen solvent.

  • PPE: Don appropriate PPE as outlined in Table 2.

  • Ventilation: Work within a certified chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution:

    • Place the weighed compound into a clean, dry glass container.

    • Add the desired volume of a suitable organic solvent (e.g., toluene, hexane).

    • Stir the mixture using a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied if necessary, but this should be done with caution and in a well-ventilated area to avoid inhalation of any potential vapors.

  • Storage: Store the resulting solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date of preparation.

Protocol for Accidental Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuation: Evacuate non-essential personnel from the immediate spill area.[13]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment:

    • For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[13] Do not use combustible materials like sawdust.

    • For solid spills, carefully sweep up the material to avoid generating dust.[14]

  • Cleanup:

    • Collect the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.[14]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[15]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation develops or persists.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Fighting Measures

While specific flammability data is unavailable, it is prudent to be prepared for a potential fire hazard.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[14]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[14]

Visualizations

Safety_Handling_Workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Store_Compound Store Compound/Solution Perform_Experiment->Store_Compound Clean_Work_Area Clean Work Area Store_Compound->Clean_Work_Area Dispose_Waste Dispose of Waste Clean_Work_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: General workflow for safely handling this compound.

Accidental_Spill_Response Spill_Occurs Accidental Spill Occurs Evacuate_Area Evacuate Non-Essential Personnel Spill_Occurs->Evacuate_Area Ensure_Ventilation Ensure Adequate Ventilation Evacuate_Area->Ensure_Ventilation Wear_PPE Don Appropriate PPE Ensure_Ventilation->Wear_PPE Contain_Spill Contain Spill with Absorbent Material Wear_PPE->Contain_Spill Collect_Waste Collect Contaminated Material for Disposal Contain_Spill->Collect_Waste Clean_Area Clean Spill Area Collect_Waste->Clean_Area Dispose_Waste Dispose of Waste Properly Clean_Area->Dispose_Waste

Caption: Protocol for responding to an accidental spill.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Triheptyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Triheptyl benzene-1,2,4-tricarboxylate.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or Incomplete Conversion 1. Insufficient reaction time or temperature: The esterification reaction may not have reached completion. 2. Inadequate water removal: Water is a byproduct of the reaction, and its presence can inhibit the forward reaction, preventing the attainment of high conversion. 3. Catalyst deactivation or insufficient amount: The catalyst may have lost its activity or was not used in a sufficient quantity. 4. Suboptimal molar ratio of reactants: An incorrect ratio of trimellitic anhydride to heptanol can lead to incomplete conversion.1. Optimize reaction conditions: Increase the reaction temperature to the recommended range of 190-220°C and/or extend the reaction time. Monitor the reaction progress by measuring the acid value of the reaction mixture. 2. Ensure efficient water removal: Use a Dean-Stark apparatus or a similar setup to continuously remove water as it is formed. A nitrogen sparge can also aid in carrying away water vapor. 3. Verify catalyst activity and loading: Use a fresh, active catalyst such as sulfuric acid or p-toluenesulfonic acid. The typical catalyst loading is 1-2% of the total weight of the reactants. An optimal concentration should be determined experimentally to maximize the reaction rate.[1] 4. Use an excess of alcohol: Employ a molar excess of heptanol (e.g., a 1:3 to 1:5 molar ratio of trimellitic anhydride to heptanol) to shift the equilibrium towards the product side.[2]
Dark or Discolored Product 1. High reaction temperature: Excessive temperatures can lead to thermal decomposition and the formation of colored byproducts. 2. Presence of impurities in reactants: Impurities in the trimellitic anhydride or heptanol can cause discoloration at high temperatures. 3. Oxidation: Exposure of the reaction mixture to air at high temperatures can cause oxidation and color formation.1. Maintain optimal temperature: Carefully control the reaction temperature within the 190-220°C range. Avoid localized overheating. 2. Use high-purity reactants: Ensure the trimellitic anhydride and heptanol are of high purity. Impurities in trimellitic anhydride, such as phthalic anhydride or isophthalic acid, can lead to side products. 3. Maintain an inert atmosphere: Conduct the reaction under a nitrogen blanket to prevent oxidation.
Difficulty in Catalyst Removal 1. Use of a non-volatile acid catalyst: Catalysts like sulfuric acid can be difficult to remove from the high-boiling point product.1. Neutralization and washing: After the reaction, cool the mixture and neutralize the acid catalyst with a base, such as a sodium carbonate or sodium hydroxide solution. Follow this with several water washes to remove the resulting salt. 2. Adsorbent treatment: Use solid adsorbents like activated carbon or bleaching earth to remove residual catalyst and color.
Product Fails Purity Specifications 1. Presence of unreacted starting materials: Incomplete reaction can leave unreacted trimellitic anhydride (or its hydrolyzed form, trimellitic acid) and heptanol in the product. 2. Presence of mono- and di-esters: The esterification is a stepwise process, and incomplete reaction will result in the presence of partially esterified products. 3. Formation of byproducts: Side reactions or impurities in the starting materials can lead to the formation of unwanted byproducts. A known impurity in similar esters is di-(2-ethylhexyl)terephthalate when starting with impure trimellitic anhydride.[3][4]1. Drive the reaction to completion: Utilize the strategies mentioned for "Low or Incomplete Conversion." 2. Purification: Remove unreacted heptanol by vacuum distillation. The final product, being a high-boiling ester, can be purified by vacuum distillation or column chromatography. 3. Consider a two-step synthesis: To achieve higher purity, consider a two-step process. First, react trimellitic anhydride with methanol to form trimethyl trimellitate, which can be purified by distillation to remove impurities. Then, perform a transesterification reaction with heptanol to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of trimellitic anhydride to heptanol?

A1: A molar excess of heptanol is recommended to drive the esterification reaction to completion. A starting molar ratio of 1:3 to 1:5 (trimellitic anhydride:heptanol) is a good starting point for optimization.

Q2: Which catalyst is most effective for this synthesis?

A2: Strong acid catalysts such as sulfuric acid and p-toluenesulfonic acid are commonly used and effective for this type of esterification. The choice of catalyst may depend on the specific reaction setup and purification capabilities.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by measuring the acid value (or acid number) of the reaction mixture. The acid value will decrease as the carboxylic acid groups of the trimellitic anhydride are converted to esters. The reaction is considered complete when the acid value reaches a constant, low value. Another method is to measure the amount of water collected in the Dean-Stark trap.

Q4: What are the expected physical properties of this compound?

A4: this compound is expected to be a colorless to slightly yellow, viscous liquid with a high boiling point and low volatility. It should be soluble in most organic solvents and insoluble in water.[3][4]

Q5: What analytical techniques are suitable for determining the purity of the final product?

A5: Gas chromatography (GC) is a suitable method for determining the purity of high-boiling esters like this compound. High-performance liquid chromatography (HPLC) can also be used. For structural confirmation, techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are recommended.

Experimental Protocols

Direct Esterification of Trimellitic Anhydride with Heptanol

This protocol is a general guideline for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • Trimellitic anhydride (1 mole)

  • n-Heptanol (3.5 moles)

  • p-Toluenesulfonic acid (0.05 moles) or Sulfuric acid (0.05 moles)

  • Toluene (as an azeotropic solvent)

  • 5% Sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Equipment:

  • Three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Thermometer or thermocouple

  • Dean-Stark apparatus

  • Condenser

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus consisting of a three-necked flask equipped with a heating mantle, magnetic stirrer, thermometer, Dean-Stark trap fitted with a condenser, and a nitrogen inlet.

  • Charge the flask with trimellitic anhydride, n-heptanol, p-toluenesulfonic acid (or sulfuric acid), and toluene.

  • Begin stirring and gently flush the system with nitrogen.

  • Heat the reaction mixture to reflux (typically 190-220°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap and the acid value of the reaction mixture is below a predetermined value.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to remove any unreacted heptanol and other volatile impurities to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Charge Reactants: - Trimellitic Anhydride - Heptanol - Catalyst - Toluene heat Heat to Reflux (190-220°C) under N2 reactants->heat water_removal Continuous Water Removal (Dean-Stark) heat->water_removal monitoring Monitor Reaction: - Acid Value - Water Collection water_removal->monitoring cooling Cool to RT monitoring->cooling neutralization Neutralize Catalyst (Na2CO3 wash) cooling->neutralization extraction Aqueous Washes (Water, Brine) neutralization->extraction drying Dry Organic Layer (MgSO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation product Pure Triheptyl benzene-1,2,4-tricarboxylate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_conversion_solutions Low Conversion Solutions cluster_discoloration_solutions Discoloration Solutions cluster_purity_solutions Purity Issue Solutions start Problem Encountered low_conversion Low Conversion? start->low_conversion discoloration Product Discolored? start->discoloration purity_issue Purity Issues? start->purity_issue optimize_conditions Optimize Temp/Time low_conversion->optimize_conditions improve_water_removal Enhance Water Removal low_conversion->improve_water_removal check_catalyst Check Catalyst low_conversion->check_catalyst adjust_ratio Adjust Molar Ratio low_conversion->adjust_ratio control_temp Control Temperature discoloration->control_temp use_pure_reactants Use Pure Reactants discoloration->use_pure_reactants inert_atmosphere Use Inert Atmosphere discoloration->inert_atmosphere ensure_completion Ensure Reaction Completion purity_issue->ensure_completion purify_product Purify Product (Distillation) purity_issue->purify_product two_step_synthesis Consider Two-Step Synthesis purity_issue->two_step_synthesis end Problem Resolved optimize_conditions->end improve_water_removal->end check_catalyst->end adjust_ratio->end control_temp->end use_pure_reactants->end inert_atmosphere->end ensure_completion->end purify_product->end two_step_synthesis->end

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Triheptyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Triheptyl benzene-1,2,4-tricarboxylate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound after synthesis?

Common impurities include unreacted starting materials such as trimellitic anhydride and 1-heptanol. Additionally, by-products from side reactions, residual acid catalyst (if used), and moisture can be present. In industrial preparations, related esters and other organic residues may also be found.

Q2: Which purification techniques are most effective for this compound?

The most effective purification methods for this high-boiling point ester are vacuum distillation, column chromatography, and liquid-liquid extraction. Often, a combination of these techniques is employed to achieve high purity. For industrial-scale purification, processes may also include neutralization and treatment with activated carbon.

Q3: How can I remove the residual acid catalyst from my product?

To remove an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, a neutralization wash is typically performed. This involves washing the crude product with a basic solution, like saturated sodium bicarbonate or a dilute sodium carbonate solution, followed by washing with brine and drying over an anhydrous salt.

Q4: What are the key safety precautions to take during the purification of this compound?

Due to the high temperatures required for vacuum distillation, it is crucial to use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Ensure that all glassware is free of cracks and stars to prevent implosion under vacuum. The distillation apparatus should be assembled securely and operated in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is a dark or discolored oil Residual catalyst or thermal decomposition during synthesis/distillation.- Treat the crude product with activated carbon before distillation.- Ensure the distillation temperature is as low as possible by using a high vacuum.- Perform a neutralization wash to remove any residual acid.
Low yield of purified product - Incomplete reaction.- Product loss during extraction or washing steps.- Inefficient distillation.- Monitor the reaction to completion using techniques like TLC or GC.- Minimize the number of extraction and washing steps.- Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient.
Product contains residual 1-heptanol Incomplete removal of excess alcohol after the reaction.- Perform multiple washes with brine to remove the alcohol.- Use a higher vacuum and a slightly elevated temperature during the initial stages of distillation to remove volatile impurities.
Product is wet (contains water) Incomplete drying of the organic phase before distillation.- Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before filtration and concentration.- A small amount of a co-solvent that forms an azeotrope with water (e.g., toluene) can be added and then removed under vacuum.
Distillation is very slow or stalls - Inadequate vacuum.- Insufficient heating.- Blockage in the distillation head or condenser.- Check the vacuum pump and all connections for leaks.- Gradually and carefully increase the heating mantle temperature.- Ensure the condenser has adequate water flow and that there are no solid materials obstructing the vapor path.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation

This protocol is suitable for purifying this compound from a crude reaction mixture containing unreacted starting materials and an acid catalyst.

Methodology:

  • Neutralization:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic solution sequentially with:

      • Saturated sodium bicarbonate solution (2 x 50 mL per 100 mL of organic solution).

      • Water (1 x 50 mL).

      • Brine (1 x 50 mL).

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Drying:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Heat the flask containing the crude ester under high vacuum.

    • Collect the fraction corresponding to the boiling point of this compound. The exact boiling point will depend on the vacuum level.

Protocol 2: Purification by Column Chromatography

This method is ideal for small-scale purification to achieve very high purity.

Methodology:

  • Slurry Preparation:

    • Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity can be optimized using thin-layer chromatography (TLC).

    • Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing:

    • Pack a chromatography column with the silica gel slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation >98%- Scalable for large quantities.- Effective for removing non-volatile impurities.- Requires high temperatures, which can lead to decomposition.- Less effective for separating compounds with similar boiling points.
Column Chromatography >99.5%- High resolution for separating closely related compounds.- Can be performed at room temperature.- Not easily scalable.- Can be time-consuming and requires large volumes of solvent.
Liquid-Liquid Extraction Pre-purification step- Effective for removing water-soluble impurities and catalysts.- Does not remove other organic impurities.- Can lead to emulsion formation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude Product extraction Liquid-Liquid Extraction (Neutralization & Washing) synthesis->extraction Dissolve in organic solvent drying Drying extraction->drying solvent_removal Solvent Removal drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation chromatography Column Chromatography solvent_removal->chromatography Alternative for high purity pure_product Pure Triheptyl benzene-1,2,4-tricarboxylate distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Impure Product discolored Discolored Product? start->discolored low_yield Low Yield? start->low_yield residual_reactants Residual Reactants? start->residual_reactants activated_carbon Treat with Activated Carbon discolored->activated_carbon Yes optimize_distillation Optimize Distillation (Vacuum/Temperature) discolored->optimize_distillation Yes neutralization Perform Neutralization Wash discolored->neutralization Yes low_yield->optimize_distillation Yes check_reaction_completion Ensure Reaction Completion low_yield->check_reaction_completion Yes improve_extraction Improve Extraction Technique low_yield->improve_extraction Yes residual_reactants->optimize_distillation Yes thorough_washing Thorough Washing of Crude residual_reactants->thorough_washing Yes

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Triheptyl Benzene-1,2,4-tricarboxylate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Triheptyl benzene-1,2,4-tricarboxylate.

Troubleshooting Guides

Experiments with this compound can present challenges during synthesis, purification, and analysis. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Synthesis: Low product yield Incomplete reaction- Increase reaction time.- Use a slight excess of heptanol.- Ensure efficient removal of water (byproduct) using a Dean-Stark apparatus.
Side reactions- Control reaction temperature to avoid ether formation from heptanol or other side reactions.- Use a non-nucleophilic acid catalyst.
Catalyst deactivation- Use a fresh or properly stored acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).
Purification: Difficulty in removing unreacted starting materials Similar physical properties- For unreacted trimellitic anhydride/acid, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to form the water-soluble salt.- For unreacted heptanol, use vacuum distillation to remove the more volatile alcohol.
Product decomposition during distillation- Use high vacuum and a lower distillation temperature to prevent thermal degradation.- Consider purification by column chromatography.
Product Characterization: Inconsistent analytical results (NMR, GC-MS) Presence of impurities- Re-purify the product using the methods described above.- Ensure the sample is completely dry, as residual water or solvent can affect spectra.
Isomeric impurities- During synthesis, ensure the starting material is pure 1,2,4-benzenetricarboxylic anhydride. The presence of other isomers will lead to a mixture of products that are difficult to separate.
Handling & Storage: Product appears cloudy or has precipitated Hydrolysis of ester groups- Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.- Use anhydrous solvents for all experimental work.
Low-temperature crystallization- Gently warm the product to re-dissolve. Store at a controlled room temperature if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and weight of this compound?

A1: The molecular formula is C30H48O6, and the molecular weight is approximately 504.7 g/mol .[][2]

Q2: What are the key reactive sites on this compound?

A2: The three ester functional groups are the most reactive sites. They are susceptible to hydrolysis under acidic or basic conditions, which would yield trimellitic acid and heptanol.

Q3: What is a suitable method for synthesizing this compound in the lab?

A3: A common method is the Fischer esterification of trimellitic anhydride (or trimellitic acid) with heptanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically performed in a solvent like toluene, using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

Q4: How can I monitor the progress of the synthesis reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the starting material (trimellitic anhydride) should diminish over time, while a new spot for the product appears. The disappearance of the starting material indicates the reaction is nearing completion.

Q5: What are the best practices for purifying this compound?

A5: After the reaction, the mixture should be cooled and washed with a mild aqueous base to remove the acid catalyst and any unreacted trimellitic acid. The organic layer is then dried and the solvent removed. Final purification can be achieved by vacuum distillation or column chromatography on silica gel.

Q6: Are there any specific safety precautions I should take when working with this compound?

A6: While specific toxicity data for this compound is limited, it is good laboratory practice to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents:

    • Trimellitic anhydride (1.0 eq)

    • Heptanol (3.3 eq)

    • p-Toluenesulfonic acid (0.05 eq)

    • Toluene (as solvent)

  • Procedure: a. To the round-bottom flask, add trimellitic anhydride, heptanol, and toluene. b. Add the p-toluenesulfonic acid catalyst. c. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. d. Continue refluxing until no more water is collected, indicating the reaction is complete. e. Monitor the reaction progress using TLC.

  • Workup: a. Allow the reaction mixture to cool to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis s1 Combine Reactants: Trimellitic Anhydride, Heptanol, Toluene s2 Add Catalyst: p-Toluenesulfonic Acid s1->s2 s3 Reflux with Dean-Stark Trap s2->s3 s4 Monitor by TLC s3->s4 w1 Cool Reaction s4->w1 w2 Aqueous Wash (NaHCO3, Brine) w1->w2 w3 Dry Organic Layer (Na2SO4) w2->w3 w4 Solvent Removal w3->w4 p1 Vacuum Distillation or Column Chromatography w4->p1 a1 Characterization: NMR, GC-MS, IR p1->a1

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Product Yield q1 Was starting material fully consumed (TLC)? start->q1 incomplete_reaction Incomplete Reaction q1->incomplete_reaction No q2 Are there unexpected spots on the TLC plate? q1->q2 Yes sol_incomplete Solutions: - Increase reaction time - Ensure efficient water removal - Check catalyst activity incomplete_reaction->sol_incomplete side_reactions Side Reactions q2->side_reactions Yes loss_workup Product Loss During Workup q2->loss_workup No sol_side Solutions: - Optimize reaction temperature - Use a milder catalyst side_reactions->sol_side sol_workup Solutions: - Avoid vigorous shaking during washes - Ensure complete extraction from aqueous layer loss_workup->sol_workup

Caption: Troubleshooting decision tree for low product yield in synthesis.

References

Technical Support Center: Synthesis of Triheptyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of Triheptyl benzene-1,2,4-tricarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the esterification of trimellitic anhydride with 1-heptanol. The reaction proceeds in a stepwise manner where the anhydride ring is first opened by one molecule of heptanol, followed by the esterification of the remaining two carboxylic acid groups. An acid catalyst is often employed to increase the reaction rate.

Q2: What are the key starting materials for this synthesis?

The primary raw materials are trimellitic anhydride and 1-heptanol. The purity of these starting materials is crucial for achieving a high yield and a high-quality final product.

Q3: What types of catalysts are commonly used for this esterification?

Titanate catalysts, such as tetrabutyl titanate or tetraisopropyl titanate, are frequently used in the synthesis of similar trialkyl trimellitates.[1][2] Acid catalysts like sulfuric acid or p-toluenesulfonic acid can also be used.[3] The choice of catalyst can influence reaction time, temperature, and the final product's properties.

Q4: What are the typical reaction conditions?

The esterification reaction is generally carried out at elevated temperatures, often ranging from 180°C to 245°C.[2] To drive the reaction to completion, the water formed as a byproduct is continuously removed, often through azeotropic distillation. The reaction is also commonly performed under a nitrogen atmosphere to prevent oxidation and side reactions.[1]

Q5: How can the progress of the reaction be monitored?

The progress of the esterification can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a certain threshold, for example, below 0.50 mgKOH/g.[2]

Experimental Protocol: A Generalized Procedure

This protocol is a general guideline based on methods reported for similar trialkyl trimellitates. Optimization may be required for specific laboratory conditions and desired product specifications.

Materials:

  • Trimellitic anhydride

  • 1-Heptanol (molar excess)

  • Catalyst (e.g., tetrabutyl titanate)

  • Inert gas (Nitrogen)

  • Neutralizing agent (e.g., sodium hydroxide solution)

  • Decolorizing agent (e.g., activated carbon)

Equipment:

  • Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or similar water separator.

  • Heating mantle or oil bath

  • Vacuum distillation setup

Procedure:

  • Charging the Reactor: Charge the reaction kettle with trimellitic anhydride and 1-heptanol. A molar ratio of 1:3.5 to 1:4.5 (trimellitic anhydride to heptanol) is often used to ensure complete esterification.[2]

  • Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[1]

  • Heating and Catalyst Addition: Begin stirring and gradually heat the mixture. Once the temperature reaches around 185-195°C, add the catalyst. The catalyst amount is typically a small percentage of the total reactant weight (e.g., 0.05-0.2%).[2]

  • Esterification and Water Removal: Continue heating to the reaction temperature (e.g., 185-245°C) and maintain for 3-4 hours.[2] Continuously remove the water byproduct using the Dean-Stark apparatus.

  • Monitoring the Reaction: Periodically take samples to measure the acid value. The reaction is deemed complete when the acid value is below a predetermined level (e.g., < 0.50 mgKOH/g).[2]

  • Dealcoholization: Once the reaction is complete, remove the excess 1-heptanol by vacuum distillation.

  • Neutralization: Cool the reaction mixture and add a dilute solution of a neutralizing agent like sodium hydroxide to neutralize any remaining acidity. The target acid value after neutralization can be below 0.07 mgKOH/g.[2]

  • Decolorization and Filtration: Add activated carbon to the mixture and stir to decolorize the product. Finally, filter the mixture to remove the activated carbon and any other solid impurities.

Data Presentation

Table 1: Typical Reaction Parameters for Trialkyl Trimellitate Synthesis

ParameterValueReference
Molar Ratio (Anhydride:Alcohol)1:3.5 - 1:4.5[2]
Catalyst Loading (% of reactants)0.05% - 0.2%[2]
Reaction Temperature185°C - 245°C[2]
Reaction Time3 - 4 hours[2]
Final Acid Value (before neutralization)< 0.50 mgKOH/g[2]
Final Acid Value (after neutralization)< 0.07 mgKOH/g[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure efficient water removal. - Increase reaction time or temperature. - Check catalyst activity and consider increasing the amount.
Loss of product during purification.- Optimize distillation conditions to minimize product loss. - Ensure proper phase separation during washing steps.
High Acid Value Incomplete esterification.- Refer to "Low Yield" solutions.
Inefficient neutralization.- Ensure proper mixing during neutralization. - Check the concentration and amount of the neutralizing agent.
Dark Product Color Oxidation of reactants or product.- Maintain a strict inert (nitrogen) atmosphere throughout the reaction.[1]
Impurities in starting materials.- Use high-purity trimellitic anhydride and 1-heptanol.
Ineffective decolorization.- Increase the amount of activated carbon or the treatment time. - Ensure the activated carbon is of good quality.
Cloudy Product Presence of water.- Ensure complete removal of water during the reaction and purification steps.
Insoluble impurities.- Improve filtration after decolorization.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Charge Reactor Charge Reactor Inert Atmosphere Inert Atmosphere Charge Reactor->Inert Atmosphere Heating & Catalyst Addition Heating & Catalyst Addition Inert Atmosphere->Heating & Catalyst Addition Esterification & Water Removal Esterification & Water Removal Heating & Catalyst Addition->Esterification & Water Removal Monitor Reaction Monitor Reaction Esterification & Water Removal->Monitor Reaction Monitor Reaction->Esterification & Water Removal Incomplete Dealcoholization Dealcoholization Monitor Reaction->Dealcoholization Complete Neutralization Neutralization Dealcoholization->Neutralization Decolorization & Filtration Decolorization & Filtration Neutralization->Decolorization & Filtration Final Product Final Product Decolorization & Filtration->Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Product Yield CheckReaction Check for Reaction Completeness (e.g., Acid Value) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete High Acid Value Complete Reaction Complete CheckReaction->Complete Low Acid Value WaterRemoval Improve Water Removal Incomplete->WaterRemoval IncreaseTimeTemp Increase Reaction Time/Temp Incomplete->IncreaseTimeTemp CheckCatalyst Check Catalyst Activity/Amount Incomplete->CheckCatalyst CheckPurification Review Purification Steps Complete->CheckPurification OptimizeDistillation Optimize Dealcoholization CheckPurification->OptimizeDistillation Product loss during distillation? ImproveWashing Improve Washing/Phase Separation CheckPurification->ImproveWashing Emulsion or poor separation?

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Triheptyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Triheptyl benzene-1,2,4-tricarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No. 1528-48-9) is a high molecular weight branched trimellitate.[1] Due to its low volatility and high thermal stability, it is often used as a plasticizer in various polymers. Like other trimellitates, it can be found in applications requiring durability under heat and resistance to extraction by water.[1][2]

Q2: What are the general stability characteristics of this compound?

This compound is generally a stable compound under recommended storage and handling conditions.[3] However, as an ester, it can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases, high temperatures, or prolonged contact with moisture, which can lead to hydrolysis.[2][4] It is also incompatible with strong oxidizing agents.[3]

Q3: How should this compound be stored to ensure its stability?

To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents.[3]

Q4: What are the potential degradation products of this compound?

The primary degradation pathway for this compound is hydrolysis of the ester bonds. This would result in the formation of trimellitic acid and heptanol.[1][2] Under conditions of thermal stress, more complex degradation products could be formed through cleavage of the ester groups and modifications to the aromatic ring.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, helping you to identify and resolve potential stability-related problems.

Q1: I am observing unexpected peaks in my GC-MS analysis of a sample containing this compound. What could be the cause?

Unexpected peaks in a GC-MS chromatogram could indicate the presence of impurities or degradation products.

  • Impurities from Synthesis: The compound may contain residual starting materials from its synthesis, such as trimellitic anhydride or heptanol.[1]

  • Degradation Products: If the material has been exposed to adverse conditions (e.g., moisture, high temperatures, or incompatible chemicals), it may have undergone degradation. Hydrolysis would lead to the appearance of peaks corresponding to heptanol and possibly derivatized trimellitic acid.

To troubleshoot, it is recommended to:

  • Verify the purity of the starting material with a fresh sample.

  • Review the handling and storage conditions of the material to check for potential exposure to moisture or high temperatures.

  • Perform an analysis to determine the acid value of the material, which can indicate the extent of hydrolysis.

Q2: The physical properties (e.g., viscosity, color) of my this compound have changed over time. What does this signify?

A change in physical properties such as an increase in viscosity or a change in color can be an indicator of chemical degradation.

  • Increased Viscosity: This could be due to polymerization or cross-linking reactions, which may be initiated by thermal stress or the presence of contaminants.

  • Color Change: Discoloration, such as yellowing, can be a sign of oxidation or thermal degradation.

It is advisable to analyze the material using techniques like FTIR spectroscopy to look for changes in chemical structure, such as the formation of hydroxyl or carbonyl groups, which are indicative of degradation.[6]

Q3: My experimental results are inconsistent when using different batches of this compound. How can I ensure consistency?

Batch-to-batch variability can be a significant issue. To ensure consistent results:

  • Characterize Each Batch: Perform quality control analysis on each new batch to confirm its identity and purity. Recommended analyses include GC-MS for purity and identification of any minor components, and Karl Fischer titration to determine the water content.

  • Standardize Storage Conditions: Ensure all batches are stored under the same recommended conditions to prevent degradation.

  • Consult the Supplier: If you observe significant variability, contact the supplier for the certificate of analysis and any additional data on batch specifications.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number1528-48-9[]
Molecular FormulaC30H48O6[]
Molecular Weight504.7 g/mol []
AppearanceOily liquid[1]
Water SolubilityLow[1]
Vapor PressureNegligible[1]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity, adapted from methods for similar plasticizers.[8][9]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as chloroform or hexane.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.

    • Injector: Split injection with a split ratio of 50:1.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Operate in full scan mode over a mass range of m/z 50-600.

  • Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Purity can be estimated by the relative peak area.

Protocol 2: Assessment of Hydrolytic Degradation by Determination of Acid Value

This protocol is a standard method for determining the amount of free carboxylic acids in an ester, which can be an indicator of hydrolysis.[10][11]

  • Reagents:

    • Titration solvent: A mixture of equal volumes of neutralized ethanol and diethyl ether.

    • Titrant: 0.1 N potassium hydroxide (KOH) solution in ethanol, standardized.

    • Indicator: Phenolphthalein solution (1% in ethanol).

  • Procedure:

    • Accurately weigh approximately 2 g of the sample into a 250 mL Erlenmeyer flask.

    • Add 50 mL of the titration solvent and swirl to dissolve the sample.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.

  • Calculation:

    • Acid Value (mg KOH/g) = (V × N × 56.1) / W

      • V = volume of KOH solution used (mL)

      • N = normality of the KOH solution

      • 56.1 = molecular weight of KOH ( g/mol )

      • W = weight of the sample (g)

Protocol 3: Monitoring Thermal Degradation using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor chemical changes in the material upon exposure to heat.[6][12]

  • Sample Preparation: A small drop of the liquid sample can be placed directly on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Look for changes in the spectrum after thermal stress.

    • The appearance or increase in the intensity of a broad peak around 3200-3600 cm⁻¹ can indicate the formation of hydroxyl (-OH) groups due to hydrolysis.

    • Changes in the carbonyl (C=O) stretching region (around 1720 cm⁻¹) can also be indicative of degradation.

Protocol 4: Determination of Water Content by Karl Fischer Titration

This method is used to accurately determine the water content in the sample, as excess water can promote hydrolysis.[13][14]

  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Due to the viscous nature of the sample, direct injection might be challenging. The Karl Fischer oven method is recommended, where the sample is heated to release water, which is then carried into the titration cell by a dry inert gas.

  • Procedure:

    • Determine the optimal oven temperature for water release without causing thermal degradation of the sample. This can be done by running a temperature ramp experiment.

    • Accurately weigh the sample into a vial and seal it.

    • Place the vial in the Karl Fischer oven and start the analysis.

  • Data Analysis: The instrument will automatically calculate the water content, usually in ppm or percentage.

Visualizations

Troubleshooting_Workflow start Start: Experimental Issue Observed (e.g., unexpected results, changed properties) check_purity Check Purity of Starting Material (GC-MS, LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure check_storage Review Storage and Handling Conditions is_stored_correctly Were conditions appropriate? (cool, dry, sealed) check_storage->is_stored_correctly is_pure->check_storage Yes source_new_material Source new, high-purity material is_pure->source_new_material No analyze_degradation Analyze for Degradation Products (Acid Value, FTIR) is_stored_correctly->analyze_degradation Yes improve_storage Improve storage and handling procedures is_stored_correctly->improve_storage No degradation_present Degradation confirmed? analyze_degradation->degradation_present modify_protocol Modify experimental protocol to avoid degradation conditions (e.g., remove moisture, lower temperature) degradation_present->modify_protocol Yes end_unresolved Issue persists: Contact Supplier degradation_present->end_unresolved No end_resolved Issue Resolved source_new_material->end_resolved improve_storage->end_resolved modify_protocol->end_resolved

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways main_compound This compound hydrolysis Hydrolysis (+ H₂O) main_compound->hydrolysis thermal_stress Thermal Stress (High Temperature) main_compound->thermal_stress oxidation Oxidation (+ Oxidizing Agent) main_compound->oxidation hydrolysis_products Trimellitic Acid Heptanol hydrolysis->hydrolysis_products thermal_products Char and various volatile organic compounds thermal_stress->thermal_products oxidation_products Oxidized derivatives oxidation->oxidation_products

Caption: Potential degradation pathways.

References

Technical Support Center: Degradation Pathways of Triheptyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the degradation pathways of Triheptyl benzene-1,2,4-tricarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, a trialkyl trimellitate, is expected to be hydrolysis of the ester bonds. This can occur through both abiotic and biotic (enzymatic) processes. This initial step yields mono-, di-, and tri-ester intermediates, ultimately leading to the formation of trimellitic acid and heptanol.[1][2][3][4]

Q2: What are the likely metabolic products of this compound in biological systems?

A2: Based on studies of similar trialkyl trimellitates, such as triethylhexyl trimellitate, the major portion of the parent compound may be excreted unchanged.[1] However, metabolism is expected to occur via hydrolysis, resulting in the formation of monoheptyl trimellitate, diheptyl trimellitate, and trimellitic acid, along with heptanol.[1]

Q3: What analytical methods are suitable for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method for the simultaneous determination and quantification of the parent compound and its primary degradation products.[5] For studying thermal degradation, Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS) is a suitable technique.[6]

Q4: Is this compound expected to be readily biodegradable?

A4: The biodegradability of large branched-chain esters can be slow. Studies on similar plasticizers have shown that a co-substrate may be necessary for significant biodegradation to occur.[2] The bulky nature of the heptyl groups and the stability of the benzene ring may hinder rapid microbial degradation.

Troubleshooting Guides

Problem: Inconsistent or no degradation observed in microbial cultures.

Possible Cause Troubleshooting Step
Lack of suitable microbial speciesEnsure the microbial consortium has been sourced from a relevant environment (e.g., plastic-contaminated soil or water) and has been acclimated to the target compound. Consider using known plasticizer-degrading organisms like Rhodococcus rhodochrous.[2][7]
Absence of a co-substrateIntroduce a readily metabolizable carbon source, such as hexadecane, to your culture medium.[2] Some microorganisms require a primary energy source to produce the necessary enzymes for degrading more complex molecules.
Toxicity of intermediatesMonitor the accumulation of intermediates like 2-ethylhexanoic acid (in the case of DEHP degradation), which can be toxic to microorganisms.[2] If toxicity is suspected, consider a fed-batch culture system to control the concentration of the parent compound and its metabolites.
Incorrect culture conditionsOptimize pH, temperature, and aeration for your microbial culture. Most plasticizer degradation studies are conducted under neutral pH and mesophilic conditions.

Problem: Difficulty in identifying and quantifying degradation products.

Possible Cause Troubleshooting Step
Inadequate analytical sensitivityEmploy a highly sensitive analytical technique such as LC-MS/MS for the detection and quantification of the parent compound and its metabolites.[5]
Co-elution of analytesOptimize the chromatographic method (e.g., gradient, column chemistry) to achieve baseline separation of this compound and its expected hydrolysis products (mono- and di-heptyl trimellitate, trimellitic acid).
Matrix effects in complex samplesUtilize appropriate sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from your sample matrix before analysis.

Quantitative Data

Table 1: Metabolic Excretion of [14C]-Triethylhexyl Trimellitate in Rats (100 mg/kg oral dose)

Matrix % of Radioactivity Recovered Identified Metabolites
Feces16.9%Unchanged triethylhexyl trimellitate (85%), mono-(2-ethylhexyl) trimellitate (1%), di-(2-ethylhexyl) trimellitate (7%), unidentified polar metabolites
Urine3.3%Not specified
Tissues< 0.6%Not specified
Expired Air (14CO2)Not specifiedPeak excretion at 2-3h and 8-12h

(Data from a study on triethylhexyl trimellitate, a structural analogue of this compound)[1]

Experimental Protocols

Protocol 1: Analysis of this compound and its Hydrolytic Degradation Products by LC-MS/MS

  • Sample Preparation (from aqueous culture medium):

    • To 1 mL of the aqueous sample, add an internal standard solution.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).

    • Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode for trimellitic acid and positive ion mode for the esters.

    • Detection: Multiple Reaction Monitoring (MRM) for the parent compound and its expected degradation products.

Protocol 2: Investigation of Thermal Degradation by Pyrolysis-GC/MS

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound into a pyrolysis sample cup.

  • Pyrolysis-GC/MS Conditions:

    • Pyrolyzer: A furnace-type pyrolyzer directly coupled to the GC inlet.

    • Pyrolysis Temperature: Program the pyrolysis temperature to ramp from a lower temperature (e.g., 200°C) to a higher temperature (e.g., 600°C) to observe the evolution of degradation products as a function of temperature.

    • GC System: A gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature program that allows for the separation of the pyrolysis products.

    • MS System: A mass spectrometer operating in electron ionization (EI) mode.

    • Data Analysis: Identify the evolved compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

degradation_pathway parent This compound di_ester Diheptyl benzene-1,2,4-tricarboxylate parent->di_ester Hydrolysis alcohol Heptanol parent->alcohol mono_ester Monoheptyl benzene-1,2,4-tricarboxylate di_ester->mono_ester Hydrolysis di_ester->alcohol acid Trimellitic Acid mono_ester->acid Hydrolysis mono_ester->alcohol

Caption: Inferred primary hydrolytic degradation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Aqueous Sample extraction Liquid-Liquid Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration lc LC Separation concentration->lc ms MS/MS Detection lc->ms data data ms->data Data Acquisition

Caption: General experimental workflow for the analysis of degradation products by LC-MS/MS.

References

Technical Support Center: Triheptyl Benzene-1,2,4-tricarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis and purification of Triheptyl benzene-1,2,4-tricarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize this compound?

A1: The most common method is the direct esterification of trimellitic anhydride with n-heptanol. This reaction is typically carried out at elevated temperatures, often with a catalyst, to drive the reaction to completion. The reaction proceeds in steps, forming mono- and di-ester intermediates before the final tri-ester product.

Q2: What are the primary impurities I should be concerned about?

A2: The primary impurities include unreacted starting materials (trimellitic anhydride, n-heptanol), partially esterified products (monoheptyl and diheptyl benzene-1,2,4-tricarboxylate), residual catalyst, and byproducts from side reactions. At high temperatures, dehydration of heptanol can lead to the formation of diheptyl ether or heptenes.

Q3: Why is my final product acidic?

A3: An acidic product indicates the presence of unreacted carboxylic acid groups. This is due to incomplete esterification, meaning mono- or di-ester intermediates remain in your product. To resolve this, the reaction may need to be driven further to completion, or a post-synthesis neutralization step is required.

Q4: My product has a yellow or brown discoloration. What is the cause?

A4: Discoloration in plasticizer esters can arise from impurities in the starting materials or from side reactions and degradation during a high-temperature synthesis.[1] Using high-purity starting materials and maintaining an inert atmosphere (e.g., nitrogen) during the reaction can help minimize color formation.[2]

Q5: What analytical techniques are best for assessing the purity of my product?

A5: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of trimellitate esters and identifying volatile impurities.[3] High-Performance Liquid Chromatography (HPLC) can also be used. For structural confirmation and detection of non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal catalyst concentration or activity. 3. Inefficient removal of water byproduct, inhibiting equilibrium shift.1. Increase reaction time or temperature (monitor for side reactions). 2. Optimize catalyst loading. Consider a different catalyst (e.g., titanates, sulfuric acid, or p-toluenesulfonic acid). 3. Use a Dean-Stark apparatus or apply vacuum to effectively remove water.
Product is Acidic (Low pH) 1. Incomplete esterification leaving free carboxylic acid groups.1. Drive the reaction to completion (see "Low Yield"). 2. During work-up, wash the organic phase with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize and remove acidic species.[4]
Presence of Starting Material (Heptanol) in Final Product 1. Use of excess heptanol. 2. Inefficient removal after reaction.1. Remove excess heptanol via vacuum distillation after the reaction is complete.
Broad or Multiple Peaks in GC/NMR Analysis 1. Presence of a mixture of mono-, di-, and tri-esters. 2. Isomeric impurities.1. Ensure the reaction goes to completion. 2. Purify the product using column chromatography on silica gel.
Product Discoloration (Yellow/Brown) 1. High reaction temperatures causing degradation. 2. Impurities in starting materials. 3. Oxidation due to the presence of air at high temperatures.1. Lower the reaction temperature and potentially increase the reaction time or catalyst concentration. 2. Use high-purity trimellitic anhydride and heptanol. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen).[2]

Purity Analysis Data

The following tables are examples of how to present purity data for this compound analysis.

Table 1: GC-MS Purity Analysis Before and After Purification

Compound Retention Time (min) Area % (Crude Product) Area % (After Purification)
n-Heptanol4.58.2< 0.1
Diheptyl Ether10.80.5< 0.1
Diheptyl Benzene-1,2,4-tricarboxylate18.215.50.8
This compound 22.5 75.3 > 99.0
Other ImpuritiesVarious0.50.1

Table 2: Effect of Catalyst on Purity and Reaction Time

Catalyst Concentration (mol%) Reaction Time (h) Product Purity (GC Area %) Acid Value (mg KOH/g)
p-Toluenesulfonic Acid1.01296.5%0.5
Tetrabutyl Titanate0.5898.2%0.2
Sulfuric Acid1.01095.8%0.8

Experimental Protocols

Representative Synthesis Protocol

This protocol describes a general laboratory-scale synthesis of this compound.

  • Reactor Setup : Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants : To the flask, add trimellitic anhydride (1.0 eq), n-heptanol (3.5 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of anhydride). Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Esterification Reaction : Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring : Monitor the reaction progress by measuring the amount of water collected. The reaction is considered near completion when water evolution ceases. This can also be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC.

  • Solvent and Excess Alcohol Removal : Once the reaction is complete, allow the mixture to cool. Remove the toluene and excess n-heptanol by vacuum distillation.

  • Work-up and Purification :

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • For high purity, the product can be further purified by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow```dot

G start Impurity Detected in Final Product check_acidity Is the product acidic? (Check pH or Acid Value) start->check_acidity check_gc Analyze by GC-MS start->check_gc acidic_yes Incomplete Esterification (Mono/Di-esters present) check_acidity->acidic_yes Yes acidic_no Proceed to GC-MS Analysis check_acidity->acidic_no No gc_peaks What impurities are shown? check_gc->gc_peaks solution_acid Solution: 1. Drive reaction further. 2. Neutralize with base wash. acidic_yes->solution_acid acidic_no->check_gc heptanol_peak Peak for Heptanol gc_peaks->heptanol_peak intermediate_peaks Peaks for Partially Esterified Products gc_peaks->intermediate_peaks other_peaks Other Unexpected Peaks gc_peaks->other_peaks solution_heptanol Solution: Improve vacuum distillation to remove excess alcohol. heptanol_peak->solution_heptanol solution_intermediate Solution: 1. Increase reaction time/temp. 2. Purify via chromatography. intermediate_peaks->solution_intermediate solution_other Solution: Check starting material purity. Consider side reactions (e.g., ether formation). other_peaks->solution_other

Caption: Diagram of potential impurity sources during synthesis.

General Experimental Workflow

G start Setup Reactor charge Charge Reactants: Trimellitic Anhydride, n-Heptanol, Catalyst, Solvent start->charge react Heat to Reflux Collect Water (Dean-Stark) charge->react monitor Monitor Reaction (TLC, GC, Water Volume) react->monitor monitor->react Reaction Incomplete cooldown Cool Reaction Mixture monitor->cooldown Reaction Complete distill Vacuum Distillation (Remove Solvent & Excess Heptanol) cooldown->distill workup Aqueous Work-up (Base & Brine Wash) distill->workup dry Dry Organic Phase (e.g., MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Optional, for high purity) concentrate->purify end Final Product concentrate->end If purity is sufficient purify->end

References

Technical Support Center: Scaling Up Triheptyl Benzene-1,2,4-Tricarboxylate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of Triheptyl benzene-1,2,4-tricarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via the direct esterification of trimellitic anhydride with n-heptanol. This reaction is generally carried out at elevated temperatures in the presence of a catalyst. The process involves the removal of water as a byproduct to drive the reaction to completion.

Q2: What are the critical parameters to monitor during the scale-up of this reaction?

A2: Key parameters to monitor include reaction temperature, mixing efficiency, rate of water removal, catalyst concentration, and the acid value of the reaction mixture. Inadequate control of these parameters can lead to incomplete reactions, side product formation, and difficulties in purification.

Q3: What types of catalysts are suitable for this esterification?

A3: Both homogeneous and heterogeneous catalysts can be used. Common homogeneous catalysts include titanates like tetrabutyl titanate. Heterogeneous solid acid catalysts, such as tin (II) oxide or zirconium dioxide, are also effective and can simplify catalyst removal.[1]

Q4: How is the reaction driven to completion?

A4: The esterification reaction is reversible. To ensure a high yield of the triester, the water produced during the reaction must be continuously removed. This is typically achieved by azeotropic distillation with the excess n-heptanol under a nitrogen atmosphere.

Q5: What are the expected yield and purity of this compound?

A5: With an optimized process, yields can be quite high. For similar high molecular weight trimellitates, yields of 98% have been reported.[2] Purity, as determined by gas chromatography, is expected to be above 98%.[3]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Conversion/Yield 1. Inefficient water removal. 2. Insufficient catalyst concentration or activity. 3. Reaction temperature is too low. 4. Inadequate mixing, especially at larger scales.1. Ensure efficient azeotropic distillation to continuously remove water. 2. Verify catalyst concentration and consider a more active catalyst. 3. Gradually increase the reaction temperature within the recommended range (e.g., 180-240°C for similar esters).[1][4] 4. Improve agitation to ensure homogeneity. For larger vessels, consider impeller design and speed.
High Acid Value in Final Product 1. Incomplete esterification. 2. Hydrolysis of the ester during workup. 3. Inefficient neutralization step (if applicable).1. Extend reaction time and monitor the acid value until it reaches the target (e.g., <0.1 mgKOH/g).[5] 2. Avoid prolonged contact with water during purification. 3. If using a non-solid catalyst, ensure complete neutralization with a base like sodium carbonate solution before final purification steps.[5]
Product Discoloration (Yellowing) 1. Oxidation due to air exposure at high temperatures. 2. Impurities in the trimellitic anhydride raw material. 3. Side reactions at excessively high temperatures.1. Maintain a constant nitrogen blanket throughout the reaction and cooling process. 2. Use high-purity trimellitic anhydride with a low color index (e.g., melting colority ≤100 platinum-cobalt).[5] 3. Avoid exceeding the recommended reaction temperature. Consider a purification step with activated carbon to remove color impurities.[6]
Difficulties in Catalyst Removal 1. For solid catalysts: filter pore size is too large. 2. For titanate catalysts: incomplete hydrolysis before removal.1. Use a finer filter medium for catalyst filtration. 2. Ensure the catalyst is fully hydrolyzed by adding water post-reaction, which can then be removed.
Presence of Mono- and Di-ester Impurities 1. Insufficient molar excess of n-heptanol. 2. Short reaction time.1. Use a sufficient molar excess of n-heptanol (e.g., a molar ratio of trimellitic anhydride to n-heptanol of 1:3.5 to 1:4.0).[1] 2. Increase the reaction time to ensure complete conversion to the triester.

Experimental Protocols

Synthesis of this compound (Lab Scale)

This protocol is based on typical procedures for similar high molecular weight trimellitates.

Materials:

  • Trimellitic anhydride (1.0 mol)

  • n-Heptanol (3.8 mol)

  • Tin (II) oxide (SnO) catalyst (0.1% of total reactant weight)[1]

  • Nitrogen gas supply

  • Dean-Stark apparatus or equivalent for water removal

Procedure:

  • Charge the reactor with trimellitic anhydride, n-heptanol, and the SnO catalyst.

  • Start agitation and begin purging the reactor with nitrogen.

  • Heat the reaction mixture to 180-220°C and maintain reflux.[1]

  • Continuously remove the water-heptanol azeotrope using the Dean-Stark apparatus.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture periodically.

  • Continue the reaction until the acid value is below 0.1 mgKOH/g and the conversion of trimellitic anhydride is >99.5%.[1]

  • Cool the reaction mixture to approximately 150°C.

  • Apply vacuum to distill off the excess n-heptanol.

  • Filter the hot product to remove the solid catalyst.

Quality Control: Purity Determination by Gas Chromatography (GC)

This method is adapted from a protocol for trioctyl trimellitate.[3]

GC Conditions:

  • Injector Temperature: 310°C

  • Detector (FID) Temperature: 310°C

  • Oven Temperature Program:

    • Initial Temperature: 180°C

    • Ramp Rate: 10°C/min

    • Final Temperature: 320°C

  • Carrier Gas: High-purity nitrogen or helium

Sample Preparation:

  • Prepare a stock solution of an internal standard (e.g., dibutyl phthalate) of known concentration in a suitable solvent (e.g., acetone).

  • Accurately weigh a sample of the this compound product and dissolve it in the solvent.

  • Add a known amount of the internal standard stock solution.

  • Inject an aliquot of the prepared sample into the GC.

Quantification:

  • Calculate the purity using the area normalization method or by creating a calibration curve with the internal standard.

Parameter Lab Scale (e.g., 1L flask) Pilot Scale (e.g., 50L reactor) Production Scale (e.g., 5000L reactor)
Trimellitic Anhydride (kg) 0.1929.6960
n-Heptanol (kg) ~0.44~22~2200
Catalyst (kg) ~0.0006~0.03~3.2
Typical Reaction Time (hours) 4-65-86-10
Agitator Speed (RPM) 200-400100-20050-100
Heat Transfer Area/Volume Ratio HighMediumLow

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control prep Charge Reactor: - Trimellitic Anhydride - n-Heptanol - Catalyst react Heat to 180-220°C under N2 atmosphere prep->react water_removal Azeotropic Water Removal react->water_removal monitoring Monitor Acid Value water_removal->monitoring monitoring->react Continue if Acid Value is high decarb Vacuum Distillation (Remove excess Heptanol) monitoring->decarb Proceed if Acid Value is low filtration Hot Filtration (Remove Catalyst) decarb->filtration qc GC Analysis for Purity filtration->qc

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start High Acid Value in Product? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes hydrolysis Product Hydrolysis start->hydrolysis Yes check_time_temp Check Reaction Time & Temp incomplete_rxn->check_time_temp check_water_removal Verify Water Removal Efficiency incomplete_rxn->check_water_removal check_workup Review Workup Procedure hydrolysis->check_workup

Caption: Troubleshooting logic for addressing high acid value in the final product.

References

Technical Support Center: Triheptyl Benzene-1,2,4-tricarboxylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical challenges associated with Triheptyl benzene-1,2,4-tricarboxylate. Given the limited specific public data on this compound, guidance is based on established analytical principles for structurally similar high-molecular-weight trimellitate plasticizers, such as Trioctyl Trimellitate (TOTM).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary analytical challenges?

This compound is a high-molecular-weight plasticizer, a type of trimellitate ester. Its analytical challenges are typical for large, semi-volatile organic compounds and include its high boiling point, which can make Gas Chromatography (GC) analysis difficult, potential for thermal degradation, and complexities in achieving efficient extraction from polymer matrices.[1][3]

Q2: Which analytical technique is better for this compound: GC-MS or LC-MS?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the prevailing techniques for plasticizer analysis.[4][5]

  • GC-MS is a robust technique, particularly for identifying and quantifying plasticizers.[5][6] However, the high molecular weight and boiling point of this compound can pose challenges, potentially requiring high inlet and oven temperatures which can lead to column bleed or analyte degradation.[1][7]

  • LC-MS is well-suited for large, less volatile molecules that are difficult to analyze by GC.[4][8] It avoids the issue of thermal degradation. However, achieving good ionization for trimellitates can be challenging.[1]

The choice depends on the sample matrix, available instrumentation, and the specific analytical goals.

Q3: How critical is sample preparation for the analysis of this compound?

Sample preparation is an essential and often time-consuming phase of the analysis.[9] Incomplete extraction from a polymer matrix is a common source of inaccurate quantification. The goal is to efficiently extract the analyte from the polymer without dissolving the polymer itself.[10]

Q4: What are the common sources of contamination in plasticizer analysis?

Contamination is a significant concern in plasticizer analysis due to their widespread use. Common sources include solvents, glassware, plastic lab consumables (e.g., pipette tips, vials), and the general lab environment.[6][11] It is crucial to run solvent blanks to identify and mitigate potential contamination.

Troubleshooting Guides

GC-MS Analysis

Q: I am not seeing a peak for this compound. What are the possible causes?

  • A:

    • Injector Temperature Too Low: For high-molecular-weight compounds, the injector temperature must be high enough to ensure efficient volatilization. Try incrementally increasing the injector temperature.[12]

    • Analyte Adsorption: Active sites in the GC inlet (e.g., liner) or the column can cause irreversible adsorption. Use a deactivated liner and a high-quality, low-bleed column suitable for high-temperature analysis.[12]

    • Thermal Degradation: Conversely, the injector temperature might be too high, causing the analyte to break down. This can be diagnosed by looking for characteristic degradation products.[7]

    • Extraction Issues: The compound may not have been efficiently extracted from the sample matrix. Re-evaluate your extraction procedure.

Q: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

  • A:

    • Sub-optimal Flow Rate: Ensure the carrier gas flow rate is optimized for your column dimensions.

    • Column Contamination: High-molecular-weight residues from previous injections can accumulate at the head of the column. Try baking the column at its maximum recommended temperature or trimming a small section from the inlet side.

    • Active Sites: As mentioned above, active sites can lead to peak tailing. Ensure all components in the sample path are inert.[12]

    • Slow Injection: A slow injection can lead to band broadening. Ensure a fast, clean injection.

LC-MS Analysis

Q: I am getting a weak signal or poor ionization for my analyte. What can I do?

  • A:

    • Mobile Phase Additives: The choice of mobile phase and additives is critical for ionization. For trimellitates, which lack easily ionizable functional groups, forming adducts can enhance signal intensity. Try adding ammonium formate or sodium acetate to the mobile phase to promote the formation of [M+NH4]+ or [M+Na]+ adducts.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) may be more effective than Electrospray Ionization (ESI) for less polar compounds like trimellitates. Experiment with different ionization sources if available.

    • Source Parameters: Optimize source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for your specific compound.

Q: My retention times are shifting between injections. What is the cause?

  • A:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running gradients.

    • Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can cause retention time shifts. Prepare fresh mobile phase regularly.

    • Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven for stable temperature control.[13]

    • Matrix Effects: Changes in the sample matrix between injections can influence retention.

Sample Preparation

Q: How can I ensure my extraction from a plastic matrix is complete?

  • A:

    • Solvent Choice: The extraction solvent must be able to penetrate the polymer matrix and solubilize the analyte. A solvent that causes the polymer to swell without dissolving is ideal.

    • Extraction Technique: Techniques like Accelerated Solvent Extraction (ASE) or Soxhlet extraction, which use elevated temperature and pressure, can improve extraction efficiency.

    • Sample Pre-treatment: Grinding or cryomilling the polymer sample increases the surface area, facilitating better solvent penetration and more efficient extraction.[14]

    • Multiple Extractions: Perform sequential extractions and analyze the extracts separately to confirm that the majority of the analyte is recovered in the initial extractions.

Quantitative Data Summary

The following tables provide key mass spectrometry data and typical starting chromatographic conditions for the analysis of trimellitate plasticizers.

Table 1: Mass Spectrometry Data for Trimellitate Esters

Compound NameMolecular FormulaAdduct/Fragmentm/z (Mass-to-Charge Ratio)Data Source
This compound C30H48O6[M+H]+505.35238Predicted[15]
[M+Na]+527.33432Predicted[15]
[M+NH4]+522.37892Predicted[15]
Tributyl benzene-1,2,4-tricarboxylate C21H30O6Fragment Ion249Experimental
Fragment Ion193Experimental
Fragment Ion305Experimental
Trioctyl Trimellitate (TOTM) C33H54O6Quantitative Ion305.05Experimental[1]
Qualitative Ion193.00Experimental[1]
Qualitative Ion57.10Experimental[1]

Table 2: Typical Starting Conditions for Chromatographic Analysis

ParameterGC-MSLC-MS
Column Low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane)C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Injector Temp. 250 - 300 °C[16]N/A
Oven Program Start at 200°C, ramp to 300°C[5]Isocratic or gradient elution
Mobile Phase A N/A0.1% Formic Acid in Water with 5mM Ammonium Formate
Mobile Phase B N/A90:10 Acetonitrile/Water with 5mM Ammonium Formate
Flow Rate 1-2 mL/min (Helium)0.4 mL/min
Detector Mass Spectrometer (Scan or SIM mode)Mass Spectrometer (e.g., Q-Orbitrap, Triple Quadrupole)

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound from a Polymer Matrix
  • Sample Preparation:

    • Cryogenically mill approximately 1-5 grams of the polymer sample to a fine powder.[6][14]

    • Accurately weigh the powdered sample into an extraction cell.

    • Perform an accelerated solvent extraction (ASE) using a suitable solvent like dichloromethane or a hexane/acetone mixture.

    • Evaporate the extract to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., chloroform or ethyl acetate).[16]

    • Filter the final solution through a 0.2 µm PTFE syringe filter before analysis.[17]

  • GC-MS Conditions:

    • Injector: Use a splitless injection of 1 µL at 280°C.

    • Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.[16]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 200°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 10 minutes.[5]

    • MS Detector: Operate in full scan mode (e.g., m/z 50-600) to identify unknown compounds. For quantification, use selected ion monitoring (SIM) mode with characteristic ions (refer to Table 1).

Protocol 2: LC-MS/MS Analysis of this compound
  • Sample Preparation:

    • Follow the same extraction and reconstitution procedure as for GC-MS, but reconstitute the final extract in the initial mobile phase (e.g., 95:5 Water/Acetonitrile with additives).

  • LC-MS/MS Conditions:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) maintained at 50°C.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: 90:10 (v/v) Acetonitrile/Water with 5 mM ammonium formate.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 15 min, hold for 5 min, and then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: Use an Orbitrap or Triple Quadrupole mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode. Monitor for expected adducts like [M+NH4]+ or [M+Na]+.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Polymer Sample (1-5g) Cryomill Cryomilling Sample->Cryomill Extraction Solvent Extraction (ASE) Cryomill->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (0.2 µm) Concentration->Filtration GCMS GC-MS Filtration->GCMS Volatile Analysis LCMS LC-MS Filtration->LCMS Non-Volatile Analysis Qualitative Qualitative ID (Library Search) GCMS->Qualitative LCMS->Qualitative Quantitative Quantitative Analysis (Calibration) Qualitative->Quantitative

General experimental workflow for the analysis of this compound.

GCMS_Troubleshooting cluster_no_peak Troubleshooting 'No Peak' cluster_bad_shape Troubleshooting 'Poor Peak Shape' Start GC-MS Problem Observed NoPeak No Peak / Very Small Peak Start->NoPeak BadShape Poor Peak Shape (Tailing/Broad) Start->BadShape CheckInjector Increase Injector Temp NoPeak->CheckInjector OptimizeFlow Optimize Carrier Gas Flow Rate BadShape->OptimizeFlow CheckLiner Check for Inlet Activity (Use Deactivated Liner) CheckInjector->CheckLiner CheckColumn Check for Column Bleed / Degradation CheckLiner->CheckColumn CheckExtraction Verify Extraction Efficiency CheckColumn->CheckExtraction CleanSystem Clean Inlet & Trim Column OptimizeFlow->CleanSystem CheckTemp Check for Cold Spots CleanSystem->CheckTemp Injection Improve Injection Technique CheckTemp->Injection

Troubleshooting decision tree for common GC-MS issues.

LCMS_Troubleshooting cluster_weak_signal Troubleshooting 'Weak Signal' cluster_retention_shift Troubleshooting 'Retention Shift' Start LC-MS Problem Observed WeakSignal Weak Signal / Poor Ionization Start->WeakSignal RetentionShift Retention Time Instability Start->RetentionShift Additives Add Adduct-Forming Agents to Mobile Phase (e.g., NH4Fm) WeakSignal->Additives Equilibrate Ensure Adequate Column Equilibration RetentionShift->Equilibrate OptimizeSource Optimize MS Source Parameters Additives->OptimizeSource ChangeSource Try Alternative Ionization Source (e.g., APCI) OptimizeSource->ChangeSource MobilePhase Check Mobile Phase Preparation & Stability Equilibrate->MobilePhase ColumnTemp Use a Column Oven for Temperature Control MobilePhase->ColumnTemp Matrix Assess for Matrix Effects ColumnTemp->Matrix

Troubleshooting decision tree for common LC-MS issues.

References

Validation & Comparative

Validating the Purity of Triheptyl Benzene-1,2,4-tricarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Triheptyl benzene-1,2,4-tricarboxylate, a key component in various industrial applications. We will explore its performance characteristics alongside common alternatives and provide detailed experimental protocols for accurate purity assessment.

Introduction to this compound and its Alternatives

This compound, also known as triheptyl trimellitate, belongs to the class of trimellitate esters. These compounds are widely used as plasticizers, particularly in applications demanding high thermal stability and low volatility. The structure of this compound consists of a benzene-1,2,4-tricarboxylic acid backbone esterified with three heptyl alcohol chains.

The performance of a plasticizer is intrinsically linked to its purity. Impurities, such as unreacted starting materials (trimellitic anhydride and heptanol), byproducts from synthesis, or contaminants from the manufacturing process, can significantly impact the final product's properties, including its flexibility, durability, and, crucially in the pharmaceutical and medical device industries, its safety profile.

Common alternatives to this compound are other trialkyl trimellitates, which differ in the length of their alkyl chains. This variation in alkyl chain length influences their physical properties, such as viscosity, volatility, and migration resistance.

Table 1: Comparison of this compound with Alternative Trimellitate Plasticizers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)Key Characteristics
This compound1528-48-9C30H48O6504.7> 99.0Good balance of properties.
Trihexyl benzene-1,2,4-tricarboxylate1528-49-0C27H42O6462.6> 99.0Lower viscosity, slightly higher volatility.
Trioctyl benzene-1,2,4-tricarboxylate (TOTM)3319-31-1C33H54O6546.8> 99.5Very low volatility, high thermal stability.[1][2][3]
Triisononyl benzene-1,2,4-tricarboxylate (TINTM)53894-23-8C36H60O6588.9> 99.0Good processability and low volatility.
Tridecyl benzene-1,2,4-tricarboxylate94109-09-8C48H84O6757.2> 99.5Excellent low volatility and migration resistance.

Experimental Protocols for Purity Validation

Accurate determination of the purity of this compound and its alternatives is critical. The following are the most common and effective analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for quantifying the purity of trimellitate esters and identifying potential impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or similar).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 1% (w/v) solution of the sample in a suitable solvent (e.g., dichloromethane or acetone) is injected in split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 320 °C at a rate of 15 °C/min.

    • Hold: Hold at 320 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound in the total ion chromatogram. Impurities are identified by their mass spectra and retention times.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Generate Total Ion Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration PurityCalc Calculate Purity (%) PeakIntegration->PurityCalc ImpurityID Identify Impurities via Mass Spectra PeakIntegration->ImpurityID

GC-MS workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. It is an excellent alternative or complementary method to GC-MS for purity analysis of trimellitates.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the sample in acetonitrile.

  • Detection: UV absorbance at 240 nm.

Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Acetonitrile Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration PurityCalc Calculate Purity (%) PeakIntegration->PurityCalc

HPLC workflow for purity analysis.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule. While not typically used for precise quantification of purity, it is an excellent tool for confirming the identity of this compound and detecting the presence of certain impurities with distinct functional groups.

Experimental Protocol:

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is compared to a reference spectrum of pure this compound. Key characteristic peaks to observe include:

    • ~1725 cm⁻¹ (C=O stretching of the ester groups)

    • ~1270 and 1120 cm⁻¹ (C-O stretching of the ester groups)

    • ~2950-2850 cm⁻¹ (C-H stretching of the alkyl chains)

    • Aromatic C-H and C=C stretching bands.

The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of residual heptanol (O-H stretch).

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Neat Liquid Sample Placement Place between KBr plates Sample->Placement Scanning Scan in Mid-IR Range Placement->Scanning Spectrum Generate IR Spectrum Scanning->Spectrum Comparison Compare to Reference Spectrum Spectrum->Comparison Identification Identify Functional Groups & Impurities Comparison->Identification

FTIR workflow for identity confirmation.

Performance Comparison and Conclusion

The choice of a trimellitate plasticizer depends on the specific requirements of the application.

  • This compound offers a good all-around performance.

  • Shorter-chain trimellitates like trihexyl trimellitate may be preferred where lower viscosity is critical, though they exhibit slightly higher volatility.

  • Longer-chain trimellitates such as trioctyl and tridecyl trimellitate provide superior performance in high-temperature applications due to their extremely low volatility and migration resistance.[1][2][3]

The purity of any of these plasticizers is paramount. The analytical methods outlined in this guide provide robust and reliable means for validating the purity of this compound and its alternatives. For routine quality control, GC-MS and HPLC are the methods of choice for quantitative purity assessment, while FTIR serves as a rapid and effective tool for identity confirmation. A combination of these techniques will ensure the highest quality and consistency of the material, which is essential for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Triheptyl Benzene-1,2,4-tricarboxylate and Other High-Performance Trimellitates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triheptyl benzene-1,2,4-tricarboxylate, often referred to in the industry as Trioctyl Trimellitate (TOTM) or Tri(2-ethylhexyl) trimellitate (TEHTM), against other commonly used trimellitate plasticizers, namely Trioctyl Trimellitate (TOTM) and Triisononyl Trimellitate (TINTM). This comparison is supported by a review of available technical data and outlines the experimental protocols for key performance evaluations.

Executive Summary

Trimellitate esters are a class of high-performance plasticizers valued for their low volatility, high thermal stability, and excellent resistance to migration. These properties make them suitable for demanding applications where standard phthalate plasticizers may not be adequate, such as in medical devices, automotive interiors, and wire and cable insulation.[1][2][3] this compound and its close analogues, TOTM and TINTM, are key players in this category. While sharing a common trimellitic acid backbone, the differences in their alkyl side chains lead to variations in their performance characteristics.

Performance Comparison

The selection of a trimellitate plasticizer is often a balance between performance requirements and processing characteristics. The following tables summarize the key quantitative data for this compound (represented by TOTM data due to common industry synonymity) and other trimellitates.

Table 1: Physicochemical Properties

PropertyThis compound (as TOTM/TEHTM)Trioctyl Trimellitate (TOTM)Triisononyl Trimellitate (TINTM)Test Method
Molecular Formula C₃₃H₅₄O₆C₃₃H₅₄O₆C₃₆H₆₀O₆-
Molecular Weight ( g/mol ) 546.8547~589-
Appearance Clear, colorless to light yellow viscous liquidClear, colorless to light yellow viscous liquidClear, colorless liquidVisual
Specific Gravity (20/20°C) 0.990 ± 0.005[4]--ASTM D1298
Refractive Index (25°C) 1.485 ± 0.005[4]-1.486 (Typical)ASTM D1218
Viscosity (25°C, cps) 210[4]-260-320ASTM D445
Flash Point (°C) 263[4]>250>94ASTM D92
Freezing Point (°C) -38[4]--33ASTM D1015
Water Content (Wt%) 0.05 Max.[4]-0.1 Max.ASTM E203
Acid Value (mg KOH/g) 0.1 Max.[4]-0.1 Max.ASTM D1613
Ester Content (Wt%) 99 Min.[4]-99.5 Max.Gas Chromatography
Volume Resistivity (Ω-cm, 30°C) 3.0 x 10¹¹ Min.[4]--ASTM D257

Table 2: Performance Characteristics

Performance MetricThis compound (as TOTM/TEHTM)Trioctyl Trimellitate (TOTM)Triisononyl Trimellitate (TINTM)Test Method
Volatility (Heating Loss, Wt%, 125°C x 3hrs) 0.15 Max.[4]LowLowASTM D1203
Migration Resistance Excellent[5][6]ExcellentSuperiorISO 177
Extraction Resistance (Soapy Water) Good[4]GoodExcellentASTM D1239
Thermal Stability Excellent[4]ExcellentExcellentThermogravimetric Analysis (TGA)
Low Temperature Flexibility GoodGoodExcellentASTM D1043
Processability GoodGoodExcellentRheological Studies

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following sections outline the standard protocols for key experiments.

Determination of Volatile Loss (ASTM D1203)

This method determines the volatile loss from a plastic material under defined conditions of time and temperature using activated carbon.

  • Apparatus:

    • Analytical balance

    • Forced-convection oven

    • Desiccator

    • Containers (e.g., metal cans)

    • Activated carbon (8/14 mesh)

  • Procedure:

    • Condition the test specimens (typically 50 mm diameter discs) at 23 ± 2°C and 50 ± 10% relative humidity for at least 20 hours.[7]

    • Weigh the conditioned specimens individually (W₁).[7]

    • Place a layer of activated carbon in a container, followed by a specimen, and then cover the specimen with more activated carbon.[7]

    • Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).[7]

    • After the test period, remove the container from the oven and allow it to cool in a desiccator.

    • Carefully remove the specimen from the activated carbon and reweigh it (W₂).

    • Calculate the percentage of volatile loss as: ((W₁ - W₂) / W₁) * 100.

Determination of Plasticizer Migration (ISO 177)

This method specifies a procedure for determining the tendency of plasticizers to migrate from plastics into other materials.

  • Apparatus:

    • Analytical balance

    • Oven

    • Circular press

    • Absorbent backing discs (e.g., standardized rubber)

    • Weights (to apply a pressure of approximately 10 kPa)

  • Procedure:

    • Prepare test specimens (e.g., 50 mm diameter discs) and condition them.[1]

    • Weigh the test specimen (m₁) and the two absorbent backing discs (m₂ and m₃).

    • Assemble a stack in the following order: a glass plate, one absorbent disc, the test specimen, the second absorbent disc, another glass plate, and the weight.[1]

    • Place the assembly in an oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).[1]

    • After the test period, disassemble the stack and recondition the specimen and discs.

    • Reweigh the test specimen (m₄) and the absorbent discs (m₅ and m₆).

    • The migration is expressed by the loss in mass of the test specimen and the gain in mass of the absorbent discs.[1]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

  • Apparatus:

    • Thermogravimetric analyzer with a high-precision balance and a furnace.

    • Gas flow controllers (for inert and oxidative atmospheres).

  • Procedure:

    • A small, precisely weighed sample (typically 5-10 mg) is placed in the TGA sample pan.[8]

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).[8]

    • The weight of the sample is continuously monitored as the temperature increases.[8]

    • The resulting TGA curve plots weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Signaling Pathways and Toxicological Profile

Trimellitates are generally considered to have a low toxicity profile, especially when compared to some low molecular weight phthalates.[1] However, understanding their potential interactions with biological systems is crucial for drug development and medical device applications.

Metabolic Pathway of Tri(2-ethylhexyl) trimellitate (TEHTM)

Studies on the human metabolism of TEHTM, a close analogue of this compound, indicate that it is hydrolyzed to its diester and monoester forms. The primary metabolites are then further oxidized.

Metabolic_Pathway TEHTM Tri(2-ethylhexyl) trimellitate (TEHTM) Diesters Di(2-ethylhexyl) trimellitates (1,2-DEHTM, 2,4-DEHTM) TEHTM->Diesters Hydrolysis Monoesters Mono(2-ethylhexyl) trimellitates (1-MEHTM, 2-MEHTM) Diesters->Monoesters Hydrolysis Oxidized_Metabolites Oxidized Secondary Metabolites Monoesters->Oxidized_Metabolites Oxidation

Metabolic pathway of TEHTM.
Potential Toxicological Signaling Pathways

Some studies suggest that trimellitates and their metabolites may interact with nuclear receptors, such as the Estrogen Receptor (ER) and Peroxisome Proliferator-Activated Receptors (PPARs), although with significantly lower affinity than classical endocrine disruptors.

Estrogen Receptor (ER) Signaling

Estrogen receptors are involved in the regulation of gene expression. Ligand binding can initiate a cascade of events leading to changes in cell proliferation and differentiation.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Metabolite ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (ERE) on DNA ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulation

Simplified Estrogen Receptor signaling.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play a key role in lipid metabolism and inflammation. Activation of PPARs can influence the expression of a wide range of genes.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fatty Acid / Metabolite PPAR PPAR Ligand->PPAR PPRE Peroxisome Proliferator Response Element (PPRE) on DNA PPAR->PPRE Heterodimerization with RXR RXR RXR RXR->PPRE Target_Gene_Expression Target Gene Expression (Lipid Metabolism, etc.) PPRE->Target_Gene_Expression Regulation

Simplified PPAR signaling pathway.

Conclusion

This compound (commonly known as TOTM or TEHTM) and other trimellitates like TINTM are high-performance plasticizers offering significant advantages in applications requiring low volatility, high-temperature resistance, and permanence. The choice between these trimellitates will depend on the specific performance requirements of the end-product, with considerations for properties such as low-temperature flexibility and processing characteristics. The provided experimental protocols offer a framework for the rigorous evaluation and comparison of these materials. While generally considered safe, a thorough understanding of their metabolic pathways and potential interactions with biological signaling pathways is essential for their application in sensitive fields such as drug development and medical devices.

References

Comparative Analysis of Anaplerotic Therapies: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of compounds relevant to anaplerotic therapies, with a focus on analogs that could be of interest to researchers in metabolic diseases. The initial compound of interest, Triheptyl benzene-1,2,4-tricarboxylate (triheptyl trimellitate), is a specific ester of trimellitic acid. While data on the biological activity of this exact molecule is scarce in publicly available literature, its structure suggests two key areas of investigation for potential analogs: other esters of trimellitic acid and compounds containing C7 fatty acid chains.

Esters of trimellitic acid, such as the structurally similar trioctyl trimellitate (TOTM), are primarily utilized as industrial plasticizers.[1][2][3][4] Their toxicological profiles have been assessed for safety in applications like food contact materials, but they are not typically developed for therapeutic purposes.[5][6][7][8]

Conversely, compounds featuring C7 fatty acid chains, most notably triheptanoin, have been extensively researched and developed as therapeutic agents. Triheptanoin is a medium-chain triglyceride that serves as an anaplerotic substrate, meaning it replenishes intermediates in the Krebs cycle.[9][10][11][12] It is an approved medical food for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[13][14][15][16][17]

Given the likely interest of the target audience in therapeutic applications, this guide will focus on a comparative analysis of triheptanoin and its primary comparator in clinical studies, trioctanoin. Trioctyl trimellitate will be included as a structural analog to provide a comprehensive overview, though it is important to note its different field of application.

Compound Profiles

A summary of the key compounds discussed in this guide is presented below.

Compound Structure Primary Application Mechanism of Action
This compound Tri-ester of trimellitic acid and heptyl alcoholNot well-established; likely industrialNot well-characterized in biological systems
Trioctyl trimellitate (TOTM) Tri-ester of trimellitic acid and 2-ethylhexanolPlasticizer in PVC and other polymers[1][2][3][4]Primarily physical modification of polymer properties
Triheptanoin Triglyceride of three heptanoic (C7) acidsMedical food for LC-FAODs[13][14][15][16][17]Anaplerotic: provides acetyl-CoA and propionyl-CoA to the Krebs cycle[10][11][15]
Trioctanoin Triglyceride of three octanoic (C8) acidsMedical food; component of MCT oilProvides acetyl-CoA to the Krebs cycle

Quantitative Data Summary

Physicochemical Properties
Property This compound Trioctyl trimellitate (TOTM) Triheptanoin
Molecular Formula C30H48O6[18][]C33H54O6[1][4]C24H44O6
Molecular Weight 504.7 g/mol [18]546.8 g/mol [2]428.6 g/mol
Boiling Point Not available~414 °C[20]232.5 °C
Density Not available~0.99 g/mL[20]0.96 g/mL
Water Solubility Insoluble (predicted)Practically insoluble[2]Insoluble
Toxicological Data for Trimellitate Esters
Parameter Trioctyl trimellitate (TOTM)
Genotoxicity No concern for genotoxicity in in vitro studies[5][6][7][8]
NOAEL (90-day oral toxicity, rats) 225 mg/kg bw/day[5][6][7][8]
Developmental Toxicity Does not cause developmental effects like DEHP[5][6][7][8]
Clinical Efficacy of Triheptanoin in LC-FAODs
Clinical Endpoint Study Results Reference
Major Clinical Events (MCEs) Reduced annualized event and duration rates of MCEs[13]CL201/CL202 studies
Cardiac Function Improved cardiac function and stabilized cardiomyopathy in some patients[10][13]Phase 2 trials, case reports
Exercise Tolerance Enhanced exercise tolerance and improvement in daily activities[15]Vockley et al., 2017
Hypoglycemia Reduced frequency of hypoglycemic events[13][15]Retrospective chart reviews
Hospitalization Decreased hospitalization days per year[11]Retrospective chart reviews

Signaling and Metabolic Pathways

Anaplerotic Mechanism of Triheptanoin

The primary therapeutic benefit of triheptanoin is derived from its role in anaplerosis. After oral administration, it is hydrolyzed into glycerol and three heptanoate (C7) fatty acids. Heptanoate is then metabolized in the liver and other tissues to provide both acetyl-CoA and propionyl-CoA. Propionyl-CoA is carboxylated to succinyl-CoA, a key intermediate of the Krebs cycle. This "refilling" of the Krebs cycle is crucial for energy production in patients with LC-FAODs.[9][10][11][12]

Anaplerosis Triheptanoin Triheptanoin Hydrolysis Hydrolysis Triheptanoin->Hydrolysis Lipases Heptanoate Heptanoate Hydrolysis->Heptanoate Beta_Oxidation Beta_Oxidation Heptanoate->Beta_Oxidation Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl_CoA Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Carboxylation Energy_ATP Energy (ATP) Krebs_Cycle->Energy_ATP Succinyl_CoA->Krebs_Cycle

Caption: Metabolic pathway of triheptanoin illustrating its anaplerotic effect on the Krebs cycle.

Experimental Protocols

Protocol 1: Assessment of Cardiac Function in a Clinical Trial for LC-FAODs

This protocol is a generalized summary based on methodologies used in clinical trials comparing triheptanoin and trioctanoin.[13]

Objective: To evaluate the effect of triheptanoin versus trioctanoin on cardiac function in patients with LC-FAODs.

Methodology:

  • Patient Recruitment: Patients with molecularly confirmed LC-FAODs are enrolled in a randomized, double-blind clinical trial.

  • Treatment Arms:

    • Group A: Receives triheptanoin as a percentage of their daily caloric intake.

    • Group B: Receives trioctanoin as a percentage of their daily caloric intake.

  • Baseline Assessment: At the beginning of the study, all patients undergo a comprehensive cardiac evaluation, including:

    • Echocardiogram: To measure left ventricular ejection fraction (LVEF), fractional shortening, and other parameters of cardiac structure and function.

    • Electrocardiogram (ECG): To assess heart rhythm and detect any abnormalities.

  • Follow-up Assessments: Cardiac evaluations are repeated at predefined intervals (e.g., 4, 6, or 12 months) throughout the study period.

  • Data Analysis: Changes from baseline in echocardiographic and ECG parameters are compared between the two treatment groups using appropriate statistical methods (e.g., ANCOVA).

Cardiac_Function_Workflow cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Arms cluster_assessment Cardiac Assessment Patient_Pool LC-FAOD Patients Randomization Randomization Patient_Pool->Randomization Triheptanoin_Group Triheptanoin Arm Randomization->Triheptanoin_Group Trioctanoin_Group Trioctanoin Arm Randomization->Trioctanoin_Group Baseline Baseline Echocardiogram & ECG Triheptanoin_Group->Baseline Trioctanoin_Group->Baseline Follow_up Follow-up Echocardiogram & ECG Baseline->Follow_up Data_Analysis Statistical Analysis (Change from Baseline) Follow_up->Data_Analysis

References

Performance Deep Dive: Triheptyl Benzene-1,2,4-Tricarboxylate in the Plasticizer Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a plasticizer is critical to ensuring the performance, safety, and stability of polymer-based products. This guide offers a comparative analysis of Triheptyl Benzene-1,2,4-Tricarboxylate, contextualizing its performance within the broader family of trimellitate esters and against other common plasticizers.

While specific experimental data for this compound is not extensively available in public literature, its performance can be largely inferred from the well-documented characteristics of its close structural analogs, such as Trioctyl Trimellitate (TOTM). Trimellitates are a class of high-molecular-weight plasticizers known for their excellent thermal stability, low volatility, and high resistance to migration, making them a preferred choice for demanding applications.

Executive Summary

This compound belongs to the trimellitate family of plasticizers, which are recognized for their superior performance in applications requiring high temperature resistance and permanence. Compared to traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP), trimellitates offer significant advantages in terms of lower volatility, reduced migration, and in some cases, a more favorable toxicological profile. These characteristics make them highly suitable for use in sensitive applications such as medical devices, automotive interiors, and wire and cable insulation.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the typical properties and performance characteristics of trimellitate plasticizers, represented largely by the widely studied Trioctyl Trimellitate (TOTM), against other common plasticizer types. It is anticipated that this compound would exhibit properties intermediate between Trihexyl and Trioctyl trimellitates.

Table 1: General Properties of Plasticizer Classes

PropertyTrimellitates (e.g., TOTM)Phthalates (e.g., DEHP)Other Non-Phthalates (e.g., DOTP, ATBC)
Molecular Weight HighMediumVaries
Volatility Very LowModerate to HighLow to Moderate
Migration Resistance ExcellentFair to GoodGood
Thermal Stability ExcellentGoodGood to Excellent
Low Temperature Flexibility GoodExcellentGood to Excellent
Cost HighLowModerate to High

Table 2: Performance in Key Applications

ApplicationKey Performance MetricTrimellitatesPhthalates
Wire & Cable Insulation Thermal endurance, electrical resistivityExcellent, suitable for high-temperature ratings (e.g., 105°C)[1]Good, but can be limited by volatility at high temperatures.
Automotive Interiors Low fogging, UV resistance, thermal stabilityExcellent, minimizes windshield fogging[1]Prone to fogging due to higher volatility.
Medical Devices Low leachability/migrationExcellent, preferred for applications with direct patient contact[2]High potential for leaching, raising health concerns.
Food Contact Materials Extraction resistanceExcellent, resists extraction by fats and oils[1]Can migrate into foodstuffs, regulatory restrictions apply.

Experimental Protocols

The evaluation of plasticizer performance involves a range of standardized tests. Below are detailed methodologies for key performance indicators.

Volatility Assessment (ASTM D1203)

This test method determines the volatile loss from a plastic material under defined conditions of time and temperature.

  • Apparatus: Analytical balance, oven, desiccator, activated carbon.

  • Procedure:

    • A pre-weighed sample of the plasticized polymer is prepared.

    • The sample is placed in a container with activated carbon, which acts as a sink for volatile components.

    • The assembly is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After the exposure period, the sample is removed, cooled in a desiccator, and re-weighed.

    • The percentage of weight loss is calculated, which corresponds to the volatile loss of the plasticizer.

Migration Assessment (ASTM D2199)

This method provides an accelerated test for the tendency of plasticizers to migrate from a vinyl fabric to a lacquer surface.

  • Apparatus: Glass plates, vinyl fabric sample, lacquer-coated panels, weights, oven.

  • Procedure:

    • A sample of the vinyl fabric containing the plasticizer is placed in contact with a lacquer-coated panel.

    • A specified pressure is applied to the assembly using a weight.

    • The assembly is placed in an oven at an elevated temperature (e.g., 50°C) for a set duration (e.g., 72 hours).

    • After cooling, the vinyl fabric is removed, and the lacquer surface is visually inspected for softening, tackiness, or other signs of plasticizer migration.

    • The degree of migration is rated based on a standardized scale.

Signaling Pathways and Logical Relationships

The selection of a plasticizer is a multi-faceted process that involves balancing performance, cost, and regulatory considerations. The following diagram illustrates the logical workflow for selecting a high-performance plasticizer for a demanding application.

G cluster_0 Plasticizer Selection Workflow A Define Application Requirements (e.g., High Temperature, Low Migration) B Identify Potential Plasticizer Classes (Trimellitates, Phthalates, etc.) A->B C Evaluate Performance Data (Volatility, Migration, Thermal Stability) B->C D Assess Regulatory & Safety Profile (e.g., Phthalate-free, Biocompatibility) C->D E Consider Cost-Performance Balance D->E F Select Optimal Plasticizer E->F G Perform Material Testing & Validation F->G

Plasticizer Selection Workflow

The esterification process is fundamental to the synthesis of this compound. This diagram outlines the general chemical pathway.

G cluster_1 Esterification of Trimellitic Anhydride A Trimellitic Anhydride D Esterification Reaction (Heating & Water Removal) A->D B Heptanol B->D C Acid Catalyst C->D E This compound D->E

Synthesis Pathway

Conclusion

This compound, as a member of the trimellitate family, is expected to offer superior performance in applications where low volatility, high thermal stability, and minimal migration are critical. While direct comparative data is limited, the well-established benefits of trimellitates like TOTM over traditional phthalates provide a strong indication of its capabilities. For researchers and developers working on high-performance, long-lasting, and safe polymer-based products, the trimellitate class, including this compound, represents a compelling choice that warrants serious consideration and further specific testing for validation.

References

A Toxicological Comparison of Triheptyl Benzene-1,2,4-tricarboxylate and its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative toxicological overview of Triheptyl benzene-1,2,4-tricarboxylate and structurally related alkyl trimellitates. Due to the limited publicly available toxicological data for this compound, this comparison leverages data from its close chemical relatives to infer potential toxicological properties and highlight trends within this class of compounds. The primary comparators include Trioctyl benzene-1,2,4-tricarboxylate (TOTM), a widely used and studied alternative, as well as other alkyl trimellitates to illustrate the influence of alkyl chain length on toxicity.

Executive Summary

This compound is a member of the alkyl trimellitate family, which are primarily used as plasticizers. The toxicological profile of these compounds is of significant interest due to their potential for human exposure. Based on the available data for analogous compounds, this compound is anticipated to exhibit a low order of acute toxicity. The data for Trioctyl trimellitate (TOTM) indicates low oral and dermal toxicity and low bioaccumulation potential.[1][2] As the alkyl chain length of these esters influences their toxicological properties, this guide presents a comparative analysis to aid in the selection of appropriate compounds for various research and development applications.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound and its alternatives.

CompoundMolecular FormulaAcute Oral LD50 (Rat)Aquatic ToxicityGenotoxicityEndocrine Disruption Potential
This compound C30H48O6No data availableNo data availableNo data availableNo data available
Trioctyl benzene-1,2,4-tricarboxylate (TOTM)C33H54O6> 2,000 mg/kg[2]LC50 (Fish, 96h) > 100 mg/L[2]Not classified as a germ cell mutagenic[3]Not listed as an endocrine disruptor
Trihexyl benzene-1,2,4-tricarboxylateC27H42O6No data availableNo data availableNot classified as hazardous under GHS for most reports[4]Potential endocrine disrupting compound[4]
Tributyl benzene-1,2,4-tricarboxylateC21H30O6No data availableNo data availableNo data availablePotential endocrine disrupting compound[5]
Tri(tridecyl) benzene-1,2,4-tricarboxylateC48H84O6No data availableVery toxic to aquatic life with long-lasting effects[6]No data availableNo data available

Experimental Protocols

Experiment: Acute Oral Toxicity (based on OECD Guideline 401)

  • Test Substance: Trioctyl benzene-1,2,4-tricarboxylate (TOTM)

  • Test Species: Sprague-Dawley rats

  • Administration: A single dose of the test substance was administered by gavage.

  • Dosage: A limit test was performed at a dose of 2,000 mg/kg body weight.

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing.

  • Endpoint: The LD50 was determined to be greater than 2,000 mg/kg, indicating a low order of acute toxicity.[2]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a toxicological assessment, the following diagrams are provided.

Toxicological_Assessment_Workflow cluster_0 Initial Screening cluster_1 In Vivo Testing cluster_2 Endpoint Analysis In silico prediction In silico prediction In vitro assays In vitro assays In silico prediction->In vitro assays Acute toxicity Acute toxicity In vitro assays->Acute toxicity Proceed if warranted Sub-chronic toxicity Sub-chronic toxicity Acute toxicity->Sub-chronic toxicity Chronic toxicity Chronic toxicity Sub-chronic toxicity->Chronic toxicity Genotoxicity Genotoxicity Sub-chronic toxicity->Genotoxicity Reproductive toxicity Reproductive toxicity Genotoxicity->Reproductive toxicity Carcinogenicity Carcinogenicity Reproductive toxicity->Carcinogenicity

Caption: A generalized workflow for toxicological assessment of a chemical substance.

ADME_Pathway Oral Ingestion Oral Ingestion Absorption Absorption Oral Ingestion->Absorption GI Tract Distribution Distribution Absorption->Distribution Bloodstream Metabolism Metabolism Distribution->Metabolism Liver Target Organs Target Organs Distribution->Target Organs Excretion Excretion Metabolism->Excretion Urine/Feces Toxic Effect Toxic Effect Target Organs->Toxic Effect

Caption: A simplified diagram of the ADME (Absorption, Distribution, Metabolism, and Excretion) pathway for a xenobiotic.

Discussion and Conclusion

The available toxicological data for alkyl trimellitates suggests a general trend of low acute toxicity, particularly for those with intermediate alkyl chain lengths such as Trioctyl trimellitate (TOTM).[1][2] While specific data for this compound is lacking, its structural similarity to TOTM suggests a comparable low toxicity profile. However, it is important to note the potential for endocrine-disrupting effects with shorter alkyl chains (e.g., Tributyl trimellitate)[5] and increased aquatic toxicity with very long alkyl chains (e.g., Tri(tridecyl) trimellitate).[6]

For researchers and drug development professionals, the selection of a specific alkyl trimellitate should be guided by a thorough evaluation of the available toxicological data and the specific application. While this compound may be a suitable candidate where a specific carbon number is required, the more extensive toxicological database for TOTM may provide greater confidence in its safety profile for many applications. Further toxicological studies on this compound are warranted to provide a more complete and direct assessment of its safety.

References

Comparative Analysis of Triheptyl benzene-1,2,4-tricarboxylate and Its Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the regulatory and performance landscape of Triheptyl benzene-1,2,4-tricarboxylate and key alternatives, Trioctyl trimellitate (TOTM) and Di(2-ethylhexyl) terephthalate (DEHTP).

This guide provides a comprehensive comparison of this compound, a less common plasticizer, with two widely used alternatives: Trioctyl trimellitate (TOTM) and Di(2-ethylhexyl) terephthalate (DEHTP). Due to the limited publicly available data for this compound, a read-across approach has been adopted, primarily using data from the structurally similar analogue, TOTM. This approach is consistent with methodologies used by regulatory bodies for assessing chemicals with limited individual data.[1]

Regulatory Status Overview
Chemical NameCAS NumberKey Regulatory Information
This compound 1528-48-9Listed as an "Existing chemical substance" in Japan's NITE database, indicating its presence in commerce.[2] Included in ISO 1043-3 standard for plastics symbols and abbreviated terms.[3][4] No specific listings in major US or EU databases were found, suggesting limited production or use in these regions.
Trioctyl trimellitate (TOTM) 3319-31-1Registered under REACH in the European Union.[5] Approved by the FDA for use in food contact applications. Considered to have a favorable safety profile and is often used as a replacement for regulated phthalates.[6]
Di(2-ethylhexyl) terephthalate (DEHTP/DOTP) 6422-86-2A non-phthalate plasticizer with no negative regulatory pressure, making it a common substitute for regulated phthalates like DEHP.[7] It is listed on the US EPA's TSCA inventory.
Comparative Toxicological Data

The toxicological profiles of these plasticizers are paramount for their safe use. High molecular weight trimellitates are generally considered to have low toxicity.[1]

Toxicological EndpointThis compound (inferred)Trioctyl trimellitate (TOTM)Di(2-ethylhexyl) terephthalate (DEHTP/DOTP)
Acute Oral Toxicity Expected to be low.Low acute toxicity.[7]Low acute oral toxicity.
Reproductive & Developmental Toxicity Not expected to be a reproductive or developmental toxicant.[1]Considered to have very limited reproductive toxicity.[1]Not considered toxic for reproduction.[8]
Genotoxicity Expected to be non-genotoxic.Not genotoxic.Not genotoxic.
Skin/Eye Irritation Potential for slight irritation.May cause slight skin or eye irritation.[9]Not a significant irritant.
Performance Characteristics as a Plasticizer

The primary function of these substances is as plasticizers, which impart flexibility to polymers like PVC. Their performance characteristics determine their suitability for various applications.

Performance MetricThis compoundTrioctyl trimellitate (TOTM)Di(2-ethylhexyl) terephthalate (DEHTP/DOTP)
Primary Use Plasticizer for polymers.[10]High-performance plasticizer for PVC, especially in high-temperature applications like wire and cable insulation.[6][7][9][11]General-purpose plasticizer used as a substitute for regulated phthalates in a wide range of applications.
Volatility Expected to have low volatility.Very low volatility, making it suitable for durable applications.[7][9]Low volatility.
Migration Resistance Expected to have good migration resistance.Excellent resistance to migration into oils, soaps, and water.[6]Good migration resistance.
Thermal Stability Expected to have high thermal stability.High thermal stability.[7][9]Good thermal stability.

Experimental Protocols

Detailed experimental protocols for toxicological assessments are crucial for data interpretation and comparison. The following are representative protocols for key studies.

Acute Oral Toxicity Study (as per OECD TG 401)

  • Test Animals: Healthy young adult rats of a single strain are used.

  • Dosage: A single high dose of the test substance (e.g., 2000 mg/kg body weight) is administered by gavage using a stomach tube.

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Reproductive/Developmental Toxicity Screening Test (as per OECD TG 421)

  • Test Animals: Male and female rats are used.

  • Administration: The test substance is administered daily by gavage to males for four weeks and to females for two weeks before mating, during mating, and for females, throughout pregnancy and lactation.

  • Parameters Monitored: Observations include effects on mating performance, fertility, length of gestation, and offspring viability, growth, and development.

  • Pathology: At termination, reproductive organs are examined, and sperm parameters are analyzed for males.

Visualizing Relationships and Workflows

Logical Relationship of Trimellitate Esters

High Molecular Weight Trimellitates High Molecular Weight Trimellitates This compound This compound High Molecular Weight Trimellitates->this compound Trioctyl trimellitate (TOTM) Trioctyl trimellitate (TOTM) High Molecular Weight Trimellitates->Trioctyl trimellitate (TOTM) Other C7-C9 Alkyl Trimellitates Other C7-C9 Alkyl Trimellitates High Molecular Weight Trimellitates->Other C7-C9 Alkyl Trimellitates

Caption: Structural relationship of this compound to the broader class of high molecular weight trimellitates.

General Experimental Workflow for Toxicity Assessment

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Genotoxicity Assays Genotoxicity Assays Acute Toxicity Acute Toxicity Genotoxicity Assays->Acute Toxicity Cell Viability Assays Cell Viability Assays Cell Viability Assays->Acute Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Acute Toxicity->Reproductive/Developmental Toxicity Regulatory Submission Regulatory Submission Reproductive/Developmental Toxicity->Regulatory Submission Test Substance Test Substance Test Substance->Genotoxicity Assays Test Substance->Cell Viability Assays

Caption: A simplified workflow for the toxicological assessment of a chemical substance.

References

A Comparative Guide to Triheptyl Benzene-1,2,4-tricarboxylate and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Triheptyl benzene-1,2,4-tricarboxylate and its alternatives, offering objective performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their material selection process. Due to the limited availability of specific performance data for this compound, data for the closely related and widely used Trioctyl trimellitate (TOTM) is used as a representative for the trimellitate class.

Executive Summary

This compound belongs to the trimellitate class of plasticizers, which are known for their low volatility and high thermal stability, making them suitable for demanding applications.[1] This guide compares the performance of trimellitates, represented by Trioctyl trimellitate (TOTM), with other common non-phthalate plasticizers: Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) and O-acetyl tributyl citrate (ATBC). The selection of an appropriate plasticizer is critical as it influences the flexibility, durability, and safety of the final product. While trimellitates offer excellent performance at high temperatures, alternatives like DINCH and ATBC provide distinct advantages in terms of biocompatibility and processing characteristics.

Data Presentation: Quantitative Comparison of Plasticizers

The following table summarizes the key performance indicators for TOTM (as a proxy for this compound), DINCH, and ATBC.

PropertyTrioctyl trimellitate (TOTM)Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH)O-acetyl tributyl citrate (ATBC)Test Method
Molecular Formula C33H54O6[1]C26H48O4C20H34O8-
Molecular Weight ( g/mol ) 546.79[1]~424.7~402.5-
Density (g/cm³ at 25°C) ~0.984[2]~0.948~1.048ASTM D1045
Boiling Point (°C) 414[3]394[4]~335ASTM D1045
Flash Point (°C) 263 (closed cup)224 (COC)[4]204 (COC)ASTM D92
Migration Loss (%) <2% after 30 days in mineral oil at 70°C[1]Low, but specific data variesHigher than trimellitatesISO 177 / ASTM D1203
Thermal Stability Excellent[1]GoodGoodTGA / ASTM E1131
Hardness (Shore A) Dependent on concentration, generally produces flexible PVC[5]Produces flexible PVCProduces flexible PVCASTM D2240

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of plasticizer performance.

Plasticizer Migration Testing (Based on ISO 177)

This test determines the amount of plasticizer that leaches from a plastic material into a contacting medium.

  • Sample Preparation: Prepare circular test specimens of the plasticized polymer with a diameter of 50 ± 1 mm and a thickness of 2 ± 0.1 mm.

  • Conditioning: Condition the test specimens and the absorbent medium (e.g., activated carbon or a specified simulant) for 24 hours at 23 ± 2 °C and 50 ± 5 % relative humidity.

  • Test Procedure:

    • Weigh the conditioned test specimen and the absorbent medium separately to the nearest 0.1 mg.

    • Place the test specimen between two layers of the absorbent medium.

    • Apply a uniform pressure of 10 ± 1 kPa to the assembly.

    • Place the entire assembly in an oven at a specified temperature (e.g., 70 ± 2 °C) for a specified duration (e.g., 24 hours).

    • After the test period, cool the assembly to room temperature.

    • Carefully separate the test specimen from the absorbent medium.

    • Weigh the test specimen and the absorbent medium again.

  • Calculation: The migration loss is calculated as the percentage weight loss of the test specimen.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Place a small, known mass of the plasticized material (typically 5-10 mg) into the TGA sample pan.

  • Test Procedure:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • The atmosphere can be inert (e.g., nitrogen) or oxidative (e.g., air).

    • Record the mass of the sample as a function of temperature.

  • Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the decomposition of the material. The onset temperature of decomposition is a key indicator of thermal stability.

Mechanical Properties of Plasticized PVC (Tensile Testing based on ASTM D638)

This test determines the tensile strength, elongation, and modulus of elasticity of the plasticized material.

  • Sample Preparation: Prepare dumbbell-shaped test specimens from the plasticized PVC sheets according to the dimensions specified in the standard.

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2 °C and 50 ± 5 % relative humidity.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and the corresponding elongation throughout the test.

  • Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.

Mandatory Visualization

Experimental_Workflow_Migration_Testing cluster_prep Preparation & Conditioning cluster_test Testing Procedure cluster_analysis Analysis Prep Prepare Test Specimen (50mm diameter, 2mm thick) Cond Condition Specimen & Absorbent Medium (24h, 23°C, 50% RH) Prep->Cond Weigh1 Initial Weighing (Specimen & Absorbent) Cond->Weigh1 Assemble Assemble Sandwich (Absorbent-Specimen-Absorbent) Weigh1->Assemble Press Apply Pressure (10 kPa) Assemble->Press Heat Oven Exposure (e.g., 70°C, 24h) Press->Heat Cool Cool to Room Temperature Heat->Cool Weigh2 Final Weighing Cool->Weigh2 Calc Calculate % Migration Loss Weigh2->Calc

Caption: Workflow for Plasticizer Migration Testing based on ISO 177.

Plasticizer_Selection_Logic cluster_req Performance Requirements cluster_plast Plasticizer Choice Req High Thermal Stability & Low Migration Trimellitate Trimellitates (e.g., TOTM) Req->Trimellitate  Excellent Match Req2 High Biocompatibility & Good Processability Citrate Citrates (e.g., ATBC) Req2->Citrate  Good Match DINCH Cyclohexanoates (e.g., DINCH) Req2->DINCH  Good Match Req3 General Purpose & Cost-Effective Req3->Citrate  Suitable Req3->DINCH  Suitable

Caption: Logical Flow for Plasticizer Selection Based on Key Performance Needs.

References

A Comparative Guide to Triheptyl Benzene-1,2,4-tricarboxylate Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise analytical standards, Triheptyl benzene-1,2,4-tricarboxylate is a compound of interest, often utilized in applications such as plasticizer analysis and material science. This guide provides a comprehensive comparison of this compound reference standards with its common alternatives, supported by experimental data and detailed analytical protocols.

Overview of this compound and Its Alternatives

This compound (CAS No. 1528-48-9) is a trimellitate ester recognized for its properties as a plasticizer. In the realm of analytical reference materials, its purity and stability are paramount. Key alternatives often considered for similar applications include other esters of trimellitic acid, such as Trihexyl trimellitate and Trioctyl trimellitate, as well as other classes of plasticizers like diisononyl cyclohexane-1,2-dicarboxylate (DINCH) and di(2-ethylhexyl) terephthalate (DEHT).

While BOC Sciences is a known supplier of this compound, obtaining a comprehensive Certificate of Analysis with detailed purity data is crucial for its qualification as a reference standard.

Performance Comparison: Purity, Stability, and Analytical Response

A critical aspect of a reference standard is its certified purity. While a specific Certificate of Analysis for a this compound reference standard is not publicly available, the purity of similar compounds like Trioctyl trimellitate is often reported to be above 98.5%. The selection of a suitable reference standard necessitates a thorough evaluation of the supplier's specifications.

The performance of these compounds in analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a key differentiator. The choice between these trimellitate esters can influence retention times, resolution, and sensitivity.

Table 1: Comparison of Physicochemical Properties and Analytical Considerations

ParameterThis compoundTrihexyl trimellitateTrioctyl trimellitate
CAS Number 1528-48-91528-49-0[1]89-04-3[2]
Molecular Formula C30H48O6C27H42O6[1]C33H54O6[2]
Molecular Weight 504.7 g/mol 462.6 g/mol [1]546.8 g/mol [2]
General Purity Inquire with supplierTypically >98%Typically >98.5%[2]
Key Applications Plasticizer analysis, material sciencePlasticizer, polymer formulationsPlasticizer for PVC, coatings, adhesives[2]
Analytical Methods HPLC, GC-MSHPLC, GC-MS[1]HPLC, GC-MS

Experimental Protocols for Comparative Analysis

To objectively compare these reference standards, standardized analytical methods are essential. Below are detailed protocols for HPLC and GC-MS analysis, which can be adapted for a head-to-head comparison.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is suitable for determining the purity of trimellitate esters.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare individual standard solutions of this compound, Trihexyl trimellitate, and Trioctyl trimellitate in acetonitrile at a concentration of 1 mg/mL.

  • Procedure: Inject each standard solution and record the chromatogram. The purity is determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification

This method is ideal for identifying and quantifying trace levels of these compounds, particularly in complex matrices.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-600.

  • Standard Preparation: Prepare a mixed standard solution containing this compound and its alternatives in a suitable solvent like dichloromethane.

  • Procedure: Inject the standard mixture to determine the retention times and mass spectra for each compound. For quantification, a calibration curve can be generated using a series of dilutions of the standards.

Visualization of Experimental Workflow and Signaling Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for comparing reference standards and a hypothetical signaling pathway where these compounds might be investigated for their biological effects.

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Analytical Comparison cluster_data Data Evaluation Standard_Procurement Procure Reference Standards (Triheptyl, Trihexyl, Trioctyl trimellitate) Solution_Prep Prepare Stock and Working Solutions Standard_Procurement->Solution_Prep HPLC_Analysis HPLC Purity Analysis Solution_Prep->HPLC_Analysis GCMS_Analysis GC-MS Identification & Quantification Solution_Prep->GCMS_Analysis Stability_Study Accelerated Stability Study Solution_Prep->Stability_Study Purity_Comparison Compare Purity (%) HPLC_Analysis->Purity_Comparison Performance_Comparison Compare Analytical Performance (Resolution, Sensitivity) GCMS_Analysis->Performance_Comparison Stability_Comparison Compare Degradation Profiles Stability_Study->Stability_Comparison Final_Report Generate Comparison Report Purity_Comparison->Final_Report Performance_Comparison->Final_Report Stability_Comparison->Final_Report

Workflow for comparing reference standards.

Signaling_Pathway cluster_receptor Cellular Interaction cluster_response Downstream Effects Receptor Nuclear Receptor (e.g., PPARγ) Gene_Expression Modulation of Gene Expression Receptor->Gene_Expression Metabolic_Changes Alterations in Lipid Metabolism Gene_Expression->Metabolic_Changes Cellular_Response Cellular Proliferation/Differentiation Gene_Expression->Cellular_Response Plasticizer Plasticizer Exposure (e.g., Trimellitates) Plasticizer->Receptor Binding

Hypothetical signaling pathway for plasticizers.

Leaching Potential: A Key Performance Metric

For many applications, particularly in the context of medical devices and food contact materials, the potential for the plasticizer to leach from the polymer matrix is a critical safety and performance concern. Studies have investigated the migration of various plasticizers, including Trioctyl trimellitate, from PVC. Gravimetric analysis has shown migration losses of less than 2% for Trioctyl trimellitate after 30 days in mineral oil at 70°C.[2] The lower leaching potential of higher molecular weight plasticizers is a significant advantage in these applications. A comparative leaching study of Triheptyl, Trihexyl, and Trioctyl trimellitates would provide valuable data for selecting the most suitable compound for applications where low migration is essential.

References

Safety Operating Guide

Navigating the Disposal of Triheptyl Benzene-1,2,4-tricarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on data for structurally similar compounds and should be used as a general guide. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal company for specific disposal instructions tailored to your location and regulations.

Hazard Assessment and Safety Profile

Based on the information available for similar trimellitate esters, Triheptyl benzene-1,2,4-tricarboxylate is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] However, as with any chemical, it is crucial to handle it with care to minimize exposure.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the substance.

  • Engineering Controls: Work in a well-ventilated area to avoid inhalation of any potential vapors, especially if the substance is heated.

  • Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.

Quantitative Data Summary

The following table summarizes key data points for this compound and a similar compound, Tri-n-hexyltrimellitate, to provide a comparative overview.

PropertyThis compoundTri-n-hexyltrimellitate (for comparison)Reference
CAS Number 1528-48-91528-49-0[][5]
Molecular Formula C30H48O6C27H42O6[][5]
Molecular Weight 504.7 g/mol 462.6 g/mol [][5]
Hazard Classification Not availableNot considered hazardous by 2012 OSHA[2]

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance. The diagram below illustrates the recommended step-by-step process.

start Start: Unused or Waste This compound assess Assess Contamination and Quantity start->assess small_spill Small, Uncontaminated Quantity assess->small_spill Minimal large_quantity Large Quantity or Contaminated Waste assess->large_quantity Significant containerize_small Place in a labeled, sealed container small_spill->containerize_small containerize_large Place in a labeled, sealed, and compatible waste container large_quantity->containerize_large consult_ehs Consult Institutional EHS for guidance containerize_small->consult_ehs containerize_large->consult_ehs waste_profile Complete a hazardous waste profile if required consult_ehs->waste_profile storage Store in a designated waste accumulation area waste_profile->storage disposal Arrange for pickup by a licensed waste disposal company storage->disposal end End: Proper Disposal disposal->end

Disposal workflow for this compound.

Experimental Protocols

Currently, there are no specific experimental protocols cited in publicly available safety data for the disposal of this compound through methods such as chemical neutralization or degradation. The standard and recommended procedure is disposal via a licensed waste management facility.

Step-by-Step Disposal Procedure:

  • Segregation: Ensure that waste this compound is not mixed with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization: Place the waste material in a chemically compatible, leak-proof container with a secure lid. The container should be in good condition and suitable for transport.

  • Labeling: Clearly label the container with the full chemical name, "this compound," the CAS number (1528-48-9), and an indication that it is "non-hazardous waste for disposal."

  • Storage: Store the labeled waste container in a designated, secondary containment area away from incompatible materials.

  • Consultation: Contact your institution's EHS department to inform them of the waste and to receive specific instructions for your facility.

  • Professional Disposal: Arrange for the collection of the waste by a licensed and certified chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.

References

Essential Safety and Operational Guidance for Handling Triheptyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Triheptyl benzene-1,2,4-tricarboxylate was located. The following guidance is based on the safety profiles of structurally similar long-chain alkyl trimellitates, such as trihexyl, trioctyl, and triisodecyl trimellitates. These related compounds are generally considered to have low acute toxicity and are not classified as hazardous under the Globally Harmonized System (GHS). However, it is imperative to handle any chemical with caution in a laboratory setting.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on best practices for handling non-hazardous liquid chemicals.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Chemical GogglesTo be used when there is a splash hazard.
Hand Protection Disposable GlovesNitrile or latex gloves are suitable for incidental contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatStandard, long-sleeved lab coat to protect skin and clothing.
Respiratory Not generally requiredUse in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator may be appropriate.

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal. Adherence to these steps is crucial for maintaining a safe laboratory environment.

Workflow for Handling this compound prep Preparation ppe Don Appropriate PPE prep->ppe ventilation Ensure Proper Ventilation prep->ventilation handling Handling and Use spill Spill Response handling->spill If spill occurs weighing Weighing and Transfer handling->weighing reaction Use in Experiment handling->reaction spill_assessment Assess Spill Severity spill->spill_assessment disposal Waste Disposal final_disposal Dispose as Non-Hazardous Waste disposal->final_disposal ppe->handling ventilation->handling decontamination Decontaminate Work Area reaction->decontamination waste_collection Collect Waste in a Labeled, Sealed Container reaction->waste_collection decontamination->disposal waste_collection->disposal minor_spill Minor Spill Cleanup spill_assessment->minor_spill Minor major_spill Major Spill Response spill_assessment->major_spill Major absorb Absorb with Inert Material minor_spill->absorb major_spill->ppe Evacuate and call EHS collect_residue Collect Residue absorb->collect_residue collect_residue->waste_collection

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood, especially when heating the substance or if aerosols may be generated.

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE as outlined in the table above.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

Spill Response:

  • Minor Spills: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or absorbent pads).[1][2] Scoop up the absorbed material and place it into a sealed, labeled container for disposal.[1][2] Clean the spill area with soap and water.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert others.[1] If possible, and without risk to personnel, contain the spill to prevent it from spreading. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.

Disposal Plan: Based on the low toxicity profile of similar compounds, this compound can likely be disposed of as non-hazardous waste. However, always follow local, state, and federal regulations.

  • Unused Product: Collect in a clearly labeled, sealed container.

  • Contaminated Materials: Absorbent materials and disposable PPE used during handling or spill cleanup should also be collected in a sealed, labeled container.

  • Final Disposal: The collected waste can typically be disposed of through your institution's chemical waste program for non-hazardous liquids.[3][4] Some non-hazardous liquid waste may be suitable for drain disposal after receiving approval from your institution's EHS.[3] Never dispose of chemical waste in the regular trash or down the drain without prior authorization.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.